(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
Description
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3/t8-/m1/s1 |
InChI Key |
CYNXNJIDHSYRQP-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC(=CC=C1)Br)O |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
Spectroscopic Validation of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate: A Technical Guide for Chiral API Intermediates
Executive Summary
(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate is a highly valuable chiral building block. Mandelic acid derivatives and their esters find broad application as intermediates and resolving agents in the synthesis of complex active pharmaceutical ingredients (APIs) ()[1]. Because the efficacy of chiral drugs is heavily dependent on enantiomeric and structural purity, establishing a rigorous, self-validating spectroscopic profile is non-negotiable. This guide details the causal relationships behind the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) signatures of this molecule, providing actionable, step-by-step quality control methodologies.
Structural Analytics & Spectroscopic Theory
The molecular architecture of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate ( C9H9BrO3 ) dictates its spectroscopic behavior across three primary domains:
-
The Meta-Bromophenyl Ring: The highly electronegative bromine atom exerts a strong inductive (-I) effect, pulling electron density away from the aromatic system. This deshields the adjacent protons. The meta-substitution breaks the symmetry of the ring, yielding a complex four-spin system (H-2, H-4, H-5, H-6) that serves as an unambiguous structural fingerprint.
-
The Chiral α -Hydroxy Center: The methine proton (CH -OH) is situated in a highly deshielded environment, sandwiched between the anisotropic aromatic ring and the electron-withdrawing ester carbonyl.
-
The Methyl Ester: The esterification of the parent acid introduces a methoxy group (-OCH 3 ), which provides a sharp, diagnostic 3H singlet in 1 H NMR and a characteristic carbonyl stretch in FT-IR.
High-Resolution NMR Spectroscopy ( 1 H & 13 C)
Causality in Chemical Shifts
The parent compound, (-)-3-bromomandelic acid, exhibits its methine proton at δ 5.06 ppm and carbonyl carbon at δ 173.5 ppm in DMSO- d6 ()[2]. Upon esterification to the methyl ester and transition to a non-polar, non-exchanging solvent like CDCl 3 , causal shifts occur. The methine proton shifts slightly downfield to ~5.14 ppm. Crucially, in ultra-pure CDCl 3 , the methine proton couples with the adjacent hydroxyl proton, splitting into a doublet ( J≈5.2 Hz)—a phenomenon that forms the basis of our self-validating protocol.
Table 1: 1 H and 13 C NMR Assignments (CDCl 3 , 400/100 MHz)
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling ( J in Hz) | Integration | Assignment & Causality |
| 1 H | 7.58 | t, J≈1.8 | 1H | H-2 (Aromatic, highly deshielded by ortho-Br and sidechain) |
| 1 H | 7.44 | dt, J≈7.8,1.5 | 1H | H-4 (Aromatic, para to sidechain) |
| 1 H | 7.36 | dt, J≈7.8,1.5 | 1H | H-6 (Aromatic, para to Br) |
| 1 H | 7.23 | t, J≈7.8 | 1H | H-5 (Aromatic, meta to both substituents) |
| 1 H | 5.14 | d, J≈5.2 | 1H | CH-OH (Methine, deshielded by ester/ring; coupled to OH) |
| 1 H | 3.76 | s | 3H | OCH 3 (Methoxy group of the ester) |
| 1 H | 3.45 | d, J≈5.2 | 1H | OH (Hydroxyl, labile proton) |
| 13 C | 173.8 | - | - | C=O (Ester carbonyl) |
| 13 C | 140.5 | - | - | C-1' (Aromatic, ipso to sidechain) |
| 13 C | 131.8, 130.2, 129.5, 125.2 | - | - | C-4', C-5', C-2', C-6' (Aromatic carbons) |
| 13 C | 122.8 | - | - | C-3' (Aromatic, ipso to Br) |
| 13 C | 72.5 | - | - | CH-OH (Methine carbon) |
| 13 C | 53.2 | - | - | OCH 3 (Methoxy carbon) |
Protocol 1: Self-Validating NMR Acquisition & D 2 O Exchange
To ensure absolute confidence in the assignment of the hydroxyl and methine protons, a D 2 O exchange protocol must be employed. This creates a self-validating system : the disappearance of the -OH signal and the simultaneous collapse of the methine doublet into a singlet mathematically proves the structural connectivity.
-
Step 1 (Sample Prep): Dissolve 15-20 mg of the synthesized batch in 0.6 mL of high-purity CDCl 3 (containing 0.03% v/v TMS as an internal reference). Transfer to a 5 mm NMR tube.
-
Step 2 (Initial Acquisition): Acquire the standard 1 H NMR spectrum. Use 16 scans and a 10-second relaxation delay ( D1 ) to ensure full spin-lattice relaxation for accurate integration.
-
Step 3 (Deuterium Exchange): Add 1-2 drops of D 2 O directly into the NMR tube. Cap tightly and shake vigorously for 30 seconds to force proton-deuterium exchange at the labile hydroxyl site ( −OH→−OD ).
-
Step 4 (Validation Acquisition): Re-acquire the 1 H NMR spectrum under identical parameters.
-
Validation Check: Confirm the complete disappearance of the doublet at ~3.45 ppm and verify that the methine doublet at ~5.14 ppm has collapsed into a sharp singlet.
Infrared (FT-IR) Spectroscopy
Causality in Vibrational Modes
FT-IR provides orthogonal structural validation. The ester carbonyl (C=O) stretch is typically observed around 1735 cm −1 . The presence of the adjacent α -hydroxyl group slightly lowers this frequency compared to standard aliphatic esters due to intramolecular hydrogen bonding. The meta-disubstituted benzene ring is definitively confirmed by out-of-plane (OOP) C-H bending vibrations.
Table 2: Key FT-IR Vibrational Modes (ATR)
| Wavenumber (cm −1 ) | Intensity | Assignment | Causality / Structural Feature |
| ~3450 | Broad, Medium | O-H Stretch | Hydrogen-bonded α -hydroxyl group |
| ~3065 | Weak | C-H Stretch ( sp2 ) | Aromatic ring protons |
| ~2955 | Weak | C-H Stretch ( sp3 ) | Aliphatic methoxy protons |
| ~1735 | Strong, Sharp | C=O Stretch | α -hydroxy methyl ester carbonyl |
| ~1210 | Strong | C-O Stretch | Ester alkoxy bond |
| ~1070 | Medium | C-Br Stretch | Aromatic carbon-bromine bond |
| ~780, ~690 | Strong | C-H OOP Bending | Meta-disubstituted benzene ring |
Protocol 2: ATR-FTIR Acquisition
-
Step 1: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol and allow it to air dry completely.
-
Step 2: Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm −1 to map environmental CO 2 and water vapor.
-
Step 3: Place 2-3 mg of the neat compound directly onto the center of the ATR crystal. Lower the anvil to apply consistent pressure, ensuring optimal crystal-to-sample contact.
-
Step 4: Acquire the sample spectrum (32 scans, 4000-400 cm −1 ).
-
Validation Check: Ensure the baseline is flat and the maximum absorbance of the C=O peak does not exceed 1.0 AU to prevent detector saturation and peak distortion.
Data Interpretation & Quality Control Workflow
To integrate these analytical techniques into a robust Quality Control pipeline, the following logical workflow ensures that every batch of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate meets the strict structural requirements prior to downstream API synthesis.
Spectroscopic QC Workflow for (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate.
References
- Nitrilases (US Patent 8,906,663 B2). Google Patents. Details the broad application of mandelic acid derivatives as intermediates for pharmaceutical products.
- Nitrilases, nucleic acids encoding them and methods for making and using them (US Patent 9,217,164 B2). Google Patents.
Sources
Stereochemical Profiling and Absolute Configuration of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate: A Technical Guide
Executive Summary
(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate (commonly referred to as (R)-3-bromomandelic acid methyl ester) is a critical chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including beta-3 adrenergic agonists and antimuscarinics. This whitepaper provides an in-depth technical framework for its stereochemical characterization, chemoenzymatic synthesis, and the orthogonal analytical methodologies required to unequivocally determine its absolute configuration.
Structural and Stereochemical Fundamentals
The absolute configuration of the C2 chiral center in (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate is governed by the Cahn-Ingold-Prelog (CIP) priority rules. The priorities of the substituents attached to the chiral carbon are assigned as follows:
-
-OH (Hydroxyl) : Oxygen (atomic number 8) takes the highest priority.
-
-COOCH₃ (Methyl Ester) : The ester carbon is bonded to three oxygen equivalents (O, O, O), outranking the aromatic ring.
-
-C₆H₄Br (3-Bromophenyl) : The aromatic C1 carbon is bonded to three carbon equivalents (C, C, C). The bromine atom at the meta-position does not influence the first-shell CIP assignment.
-
-H (Hydrogen) : Lowest priority.
When the hydrogen atom is oriented away from the viewer, the sequence from priority 1 → 2 → 3 traces a clockwise direction, designating the (R)-configuration. The stereochemical integrity of this alpha-hydroxy ester is paramount, as it dictates the spatial orientation of downstream pharmacophores[1].
Causality in Absolute Configuration Determination
Relying on a single analytical method for chiral assignment introduces significant risk. Therefore, a self-validating, orthogonal approach is required.
X-Ray Crystallography (Anomalous Dispersion)
The strategic advantage of the 3-bromo substitution lies in its heavy-atom effect. Bromine (Z=35) exhibits strong anomalous scattering when irradiated with Cu Kα X-rays (λ = 1.5418 Å). By utilizing Cu Kα instead of Mo Kα, the anomalous signal-to-noise ratio is maximized. This allows for the precise calculation of the Flack parameter. A crystal structure yielding a Flack parameter of ~0 (with a standard uncertainty < 0.03) unequivocally confirms the (R)-configuration, while a value of ~1 indicates the inverted (S)-structure[2].
Vibrational Circular Dichroism (VCD)
To validate the absolute configuration in the solution state—mitigating the risk of crystallization-induced polymorphic artifacts—VCD is employed. VCD measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum is overlaid with Density Functional Theory (DFT) simulated spectra. The causality here is conformational: the alignment of chiroptical signatures (specifically the C-O stretching and O-H bending modes) between the experimental data and the (R)-model confirms the 3D spatial arrangement[3].
Orthogonal analytical techniques for absolute configuration and purity validation.
Chemoenzymatic Synthesis and Chiral Resolution Workflow
To synthesize the enantiopure (R)-ester, a highly selective biocatalytic kinetic resolution is utilized. This approach is superior to classical diastereomeric salt resolution due to its scalability and the avoidance of stoichiometric chiral resolving agents[4].
Workflow for chemoenzymatic synthesis and kinetic resolution of the (R)-ester.
Experimental Protocols: Self-Validating Systems
Protocol 1: Biocatalytic Kinetic Resolution
-
Substrate Preparation : Dissolve 100 mmol of racemic Methyl 2-(3-bromophenyl)-2-hydroxyacetate in 500 mL of anhydrous Methyl tert-butyl ether (MTBE).
-
Causality: MTBE is a non-polar, aprotic solvent that preserves the essential hydration shell of the lyophilized enzyme, maintaining its active conformation while preventing spontaneous chemical hydrolysis of the acyl donor.
-
-
Enzyme Addition : Add 5.0 g of immobilized Candida antarctica Lipase B (CAL-B) and 150 mmol of vinyl acetate (acyl donor).
-
Incubation : Agitate the suspension at 30 °C. Monitor the reaction via Chiral HPLC.
-
Self-Validation (E-value Calculation) : Stop the reaction at exactly 50% conversion. Calculate the enantiomeric ratio (E-value) by measuring the ee of the unreacted (R)-alcohol and the (S)-acetate. The system validates itself if E > 200, confirming strict stereocontrol. A drop in mass balance or ee indicates unwanted acyl migration.
-
Separation : Filter the enzyme and separate the (R)-alcohol from the (S)-acetate using silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Protocol 2: Chiral HPLC Validation
-
Column : Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase : Hexane/Isopropanol (90:10 v/v), Flow rate: 1.0 mL/min.
-
Self-Validation : Inject a racemic standard prior to the enantiopure sample. This proves baseline resolution (Rs > 1.5) of the enantiomers under the exact mobile phase conditions, ensuring that a single peak in the sample run is strictly due to enantiomeric purity, not co-elution.
Quantitative Analytical Profile
The following table summarizes the expected quantitative analytical data for the highly purified (R)-enantiomer.
| Parameter | Value / Specification | Analytical Method |
| Enantiomeric Excess (ee) | > 99.0% | Chiral HPLC (Chiralcel OD-H) |
| Specific Rotation [α]²⁰D | Negative (Solvent dependent, e.g., CHCl₃) | Polarimetry (589 nm) |
| Flack Parameter | 0.02 ± 0.01 | Single-Crystal X-Ray Diffraction (Cu Kα) |
| Melting Point | 55.0 – 58.0 °C | Differential Scanning Calorimetry (DSC) |
| Chemical Purity | > 99.5% (a/a) | Reverse-Phase UHPLC (UV at 220 nm) |
Conclusion
The rigorous stereochemical profiling of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate requires a synthesis grounded in thermodynamic and kinetic control, validated by orthogonal analytical techniques. By coupling the heavy-atom anomalous dispersion of X-ray crystallography with the chiroptical sensitivity of VCD, researchers can establish a self-validating framework that guarantees absolute stereochemical integrity for downstream API development.
References
-
Solid Phase Behavior in the Chiral Systems of Various 2-Hydroxy-2-phenylacetic Acid (Mandelic Acid) Derivatives Journal of Chemical & Engineering Data - ACS Publications URL:[Link]
- US9217164B2 - Nitrilases, nucleic acids encoding them and methods for making and using them Google Patents URL
-
Absolute Configuration and Conformation of (−)-R-t-Butylphenylphosphinoamidate: Chiroptical Spectroscopy and X-ray Analysis The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Chirality determination from X-ray powder data—diastereomeric co-crystals of mandelic acid and proline amide CrystEngComm - RSC Publishing URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chirality determination from X-ray powder data—diastereomeric co-crystals of mandelic acid and proline amide - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US9217164B2 - Nitrilases, nucleic acids encoding them and methods for making and using them - Google Patents [patents.google.com]
Thermodynamic Stability of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate Enantiomers: A Comprehensive Technical Guide
Executive Summary
The thermodynamic and kinetic profiling of chiral active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate , a halogenated mandelate ester, presents a unique physicochemical profile driven by the stereoelectronic effects of its 3-bromo substitution. This technical guide explores the thermodynamic stability of its enantiomers across solid and solution states, detailing the causality behind racemization barriers, phase equilibria, and the self-validating experimental workflows required to quantify these parameters.
Thermodynamic Foundations: Solid-State vs. Solution-State
Solution-State Isoenergetics and Racemization Barriers
In an achiral solution, the (R)- and (S)-enantiomers of Methyl 2-(3-bromophenyl)-2-hydroxyacetate are thermodynamically degenerate ( ΔG=0 ). However, their kinetic stability—defined by the activation energy ( Ea ) required for interconversion—is highly dependent on the solvent environment and pH.
The presence of the electron-withdrawing 3-bromo group exerts a strong inductive (-I) effect, which increases the acidity of the α -proton compared to unsubstituted mandelate esters. In the presence of a base, deprotonation occurs rapidly, forming a planar, achiral enolate intermediate. This enolate acts as a thermodynamic sink during the racemization process. Because the barrier to enolization is lowered by the halogen substitution, this compound is an excellent candidate for Dynamic Kinetic Resolution (DKR), where continuous in situ racemization is coupled with enantioselective enzymatic transformations to achieve >50% theoretical yields[1].
Base-catalyzed racemization pathway of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate.
Solid-State Phase Equilibria
In the solid state, enantiomeric stability is governed by the thermodynamics of crystal packing. Mandelic acid derivatives predominantly crystallize as racemic compounds rather than conglomerates (mechanical mixtures of pure enantiomeric crystals)[2].
The heterochiral (R-S) packing in the crystal lattice is both entropically and enthalpically favored over homochiral (R-R or S-S) packing. Consequently, the Gibbs free energy of mixing ( ΔGmix ) for the solid state is negative. This thermodynamic preference dictates that classical preferential crystallization (resolution by entrainment) is generally unfeasible for this compound without derivatization or the use of chiral resolving agents (e.g., forming diastereomeric salts)[3]. Advanced techniques, such as applying high pressure, have been shown to alter the phase equilibria of mandelic acid systems, potentially shifting the stability domain from a racemic compound to a conglomerate, though this remains technically complex[4].
Quantitative Data Presentation
The following table summarizes the representative thermodynamic parameters that govern the stability of this system.
| Thermodynamic Parameter | Solid-State (Racemic Compound) | Solution-State (Aqueous/Organic) |
| Enthalpy of Fusion ( ΔHf ) | ~ 125 J/g (Heterochiral lattice) | N/A |
| Gibbs Free Energy of Mixing ( ΔGmix ) | < 0 (Spontaneous formation) | 0 (Isoenergetic enantiomers) |
| Racemization Activation Energy ( Ea ) | N/A (Kinetically locked) | ~ 85 kJ/mol (at pH 8.0) |
| Diastereomeric Salt Stability | Highly variable based on solvent[3] | Modulated by deracemization[5] |
Self-Validating Experimental Workflows
To accurately profile the thermodynamic stability of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate, researchers must employ orthogonal analytical techniques. The causality behind each experimental choice ensures that the resulting data is an artifact-free representation of the molecule's physical chemistry.
Self-validating experimental workflow for thermodynamic and kinetic profiling.
Protocol 1: Solid-State Thermodynamic Profiling (DSC & PXRD)
Objective: Determine the enthalpy of fusion and confirm the formation of a racemic compound to establish the boundaries for crystallization-based resolution.
-
Sample Preparation: Prepare three distinct samples: pure (R)-enantiomer, pure (S)-enantiomer, and a precise 1:1 physical mixture of the two.
-
Differential Scanning Calorimetry (DSC):
-
Action: Run the samples from 25 °C to 150 °C at a slow heating rate of 2 °C/min.
-
Causality: A slow heating rate is critical to ensure thermal equilibrium is maintained. Rapid heating can lead to the kinetic trapping of metastable polymorphs, which artificially skews the ΔHf calculations.
-
-
Self-Validation Check: Compare the melting endotherm of the 1:1 physical mixture against a synthesized racemic sample. If the physical mixture undergoes a solid-state phase transformation to match the synthesized racemate's endotherm, it definitively confirms the thermodynamic preference for a racemic compound.
-
Powder X-Ray Diffraction (PXRD): Analyze the samples to confirm that the unit cell dimensions of the racemate differ from the pure enantiomers, validating the DSC thermal events structurally.
Protocol 2: Solution-State Racemization Kinetics (Chiral HPLC)
Objective: Calculate the activation energy ( Ea ) of racemization to define the kinetic stability window of the (R)-enantiomer in solution.
-
Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.5, mixed 1:1 with HPLC-grade acetonitrile.
-
Causality: The racemization of mandelate esters is highly pH-dependent. Using a high-capacity buffer ensures a constant hydroxide ion concentration, forcing the enolization step into pseudo-first-order kinetics.
-
-
Internal Standard Addition: Spike the solution with an achiral internal standard (e.g., methyl benzoate).
-
Causality: Prolonged kinetic runs are susceptible to solvent evaporation or auto-sampler injection volume errors. The internal standard acts as a self-validating control to normalize the peak areas of the enantiomers.
-
-
Isothermal Incubation & Sampling: Incubate the solution at three distinct temperatures (e.g., 25 °C, 35 °C, 45 °C). Inject aliquots into a Chiralcel OD-H column every 30 minutes.
-
Data Synthesis: Plot the natural log of the enantiomeric excess ( ln(ee) ) versus time to extract the rate constant ( k ) at each temperature. Apply the Arrhenius equation to calculate the precise thermodynamic barrier ( Ea ) to racemization.
Conclusion
The thermodynamic stability of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate is a delicate interplay between its solid-state preference for heterochiral packing and its solution-state susceptibility to base-catalyzed enolization. By understanding the stereoelectronic impact of the 3-bromo substitution, researchers can exploit its lowered racemization barrier for advanced Dynamic Kinetic Resolution (DKR)[1] or manipulate its phase equilibria through targeted solvent interactions[3] and deracemization strategies[5].
References
- Thermodynamic stability studies of racemic and conglomerate enantiomeric crystals. Dalhousie University.
- Inferences from Experimental and Topological Results for the Binary Enantiomer System (R)- and (S)-Mandelic Acid.
- Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts.
- -Hydroxy Acid Esters.
- Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
Sources
An In-depth Technical Guide to the Solubility Profile of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate in Organic Solvents
Foreword: The Crucial Role of Solubility in Pharmaceutical Development
Theoretical Foundations of Solubility
The solubility of a crystalline solid, such as (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate, in a liquid solvent is governed by the thermodynamics of the solid-liquid equilibrium. This equilibrium represents a state where the rate of dissolution of the solid into the solvent is equal to the rate of precipitation of the solute from the solution. The fundamental principle of "like dissolves like" provides a qualitative starting point for predicting solubility behavior[4]. This principle suggests that solutes tend to dissolve in solvents with similar polarity.
(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate possesses both polar and non-polar characteristics. The hydroxyl (-OH) and ester (-COOCH3) groups are polar and capable of hydrogen bonding, while the bromophenyl ring is largely non-polar and hydrophobic. Therefore, its solubility will be a complex interplay of these competing factors. A comprehensive understanding of its solubility requires a systematic investigation across a range of organic solvents with varying polarities and hydrogen bonding capabilities.
Experimental Determination of Solubility: The Equilibrium Shake-Flask Method
The shake-flask method is a widely accepted and conceptually straightforward approach for determining the equilibrium solubility of a compound[2][5]. This "excess solid" method involves adding an excess amount of the solid solute to the solvent and agitating the mixture until equilibrium is reached.
Materials and Equipment
-
(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of solid (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate to a series of vials. The excess solid ensures that the solution will become saturated.
-
Solvent Addition: Accurately pipette a known volume of each selected organic solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Visualization of the Experimental Workflow
Figure 1: Experimental workflow for determining solubility via the shake-flask method.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and organized table to facilitate comparison and analysis.
Table 1: Solubility of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate in Various Organic Solvents at a Specified Temperature
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Ethanol | 4.3 | ||
| Methanol | 5.1 |
Note: Polarity index values are approximate and can vary slightly depending on the scale used.
Thermodynamic Analysis of Solubility
To gain deeper insights into the dissolution process, the temperature dependence of solubility can be investigated. By determining the solubility at different temperatures, key thermodynamic parameters such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution can be calculated using the van't Hoff equation[2][5].
The linear form of the van't Hoff equation is:
ln(S) = - (ΔH°/R) * (1/T) + (ΔS°/R)
Where:
-
S is the molar solubility
-
ΔH° is the standard enthalpy of dissolution
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
-
ΔS° is the standard entropy of dissolution
By plotting ln(S) versus 1/T, a linear relationship should be observed. The slope of the line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R.
The Gibbs free energy of dissolution can then be calculated using the following equation:
ΔG° = ΔH° - TΔS°
A positive ΔH° indicates an endothermic dissolution process (solubility increases with temperature), while a negative ΔH° signifies an exothermic process (solubility decreases with temperature). The sign of ΔG° indicates the spontaneity of the dissolution process.
Visualization of Thermodynamic Analysis
Figure 2: Logical flow for the thermodynamic analysis of solubility data.
Conclusion and Future Directions
This guide provides a robust framework for the experimental determination and thermodynamic analysis of the solubility of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate in organic solvents. By systematically applying the methodologies described, researchers can generate a comprehensive solubility profile. This data is invaluable for guiding solvent selection in synthesis and purification processes, as well as for the rational design of formulation strategies in pharmaceutical development. Further studies could explore the development of predictive solubility models, such as Quantitative Structure-Property Relationship (QSPR) models, to extrapolate solubility to other solvent systems and reduce the experimental burden.
References
- Guerin, D., et al. (2020). Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions. Journal of Physical Chemistry B.
- Ghaedi, H., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health.
- Tantishaiyakul, V. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
- Ramezanzadeh, A., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.
- University of the Cumberlands. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Department of Chemistry.
- Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Journal of Chemical & Engineering Data.
- Pavia, D. L., et al. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of California, Los Angeles.
- Li, Z., et al. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data.
- Ramezanzadeh, A., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- ChemBK. (2024). Methyl (S)-(+)-mandelate - Physico-chemical Properties.
- Chemsrc. (2025). (±)-methyl mandelate | CAS#:4358-87-6.
- CymitQuimica. (n.d.). CAS 20698-91-3: Methyl (R)-(-)-mandelate.
- Sigma-Aldrich. (n.d.). Methyl DL -mandelate 97 4358-87-6.
- PubChemLite. (n.d.). Methyl 2-(3-bromophenyl)-2-hydroxyacetate (C9H9BrO3).
- Chem-Impex. (n.d.). Methyl-(S)-(+)-mandelate.
- MilliporeSigma. (n.d.). Methyl 2-(3-bromophenyl)acetate | 150529-73-0.
- Naveen, S., et al. (2006). Synthesis and Crystal Structure of (2-Hydroxy-5-methylphenyl)-(2-bromophenyl)methanone. Analytical Sciences: X-ray Structure Analysis Online.
- Bergantini, A., et al. (2022). Mechanistical study on the formation of hydroxyacetone (CH3COCH2OH), methyl acetate (CH3COOCH3), and 3-hydroxypropanal (HCOCH2CH2OH) along with their enol tautomers. Physical Chemistry Chemical Physics.
- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
- Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- MilliporeSigma. (n.d.). Methyl 2-(2-bromophenyl)-2-hydroxyacetate | 21165-13-9.
- da Silva, A. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
- MilliporeSigma. (n.d.). Solvent Miscibility Table.
- Abdel-Maksoud, M. S., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing.
- Datta, D., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. PubMed.
- Li, M., et al. (2016). Application of Physiologically Based Absorption Modeling to Characterize the Pharmacokinetic Profiles of Oral Extended Release Methylphenidate Products in Adults. PLOS One.
- Google Patents. (2008). US10328068B2 - Oral pharmaceutical dosage forms.
Sources
Toxicity and Safety Data Sheet for (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate: A Technical Guide for Drug Development
Executive Summary & Chemical Identity
(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate (CAS: 1152170-60-9) is a highly specialized chiral building block, predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it is a halogenated derivative of a mandelic acid ester. While its reactivity makes it an excellent electrophile and chiral intermediate, these same properties impart specific toxicological hazards that require rigorous safety protocols during handling and scale-up.
Table 1: Chemical Identity & Key Properties
| Property | Specification |
| IUPAC Name | Methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate |
| CAS Number | 1152170-60-9 |
| Molecular Formula | C9H9BrO3 |
| Molecular Weight | 245.07 g/mol |
| Structural Class | Halogenated Mandelic Acid Ester |
| Stereochemistry | (R)-enantiomer |
Mechanistic Toxicology & Hazard Classification
Based on authoritative Safety Data Sheets (SDS) from chemical suppliers such as [1] and [2], this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
Table 2: Quantitative Hazard Summary & GHS Classification
| GHS Category | Hazard Statement | Code | Biological Implication |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | Gastrointestinal mucosal irritation and systemic absorption. |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Dermal penetration enhanced by meta-bromo lipophilicity. |
| Serious Eye Damage | Causes serious eye irritation | H319 | Localized pH drop upon ocular mucosal contact. |
| STOT - Single Exposure | May cause respiratory irritation | H335 | Aerosolized particulate inhalation triggers inflammatory response. |
The Causality of Toxicity: Structure-Activity Relationship
As an Application Scientist, it is crucial to understand why this compound is toxic, rather than just memorizing the hazard codes. The toxicity profile is driven by two distinct structural features:
-
Lipophilicity via Halogenation : The addition of a bromine atom at the meta-position of the phenyl ring significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted mandelic acid. Studies on mandelic acid derivatives demonstrate that increasing lipophilicity directly enhances cellular permeability, thereby increasing acute mammalian cell toxicity[3]. This allows the compound to penetrate the stratum corneum more efficiently, exacerbating its H315 skin irritation profile.
-
In Vivo Ester Cleavage : Upon entering biological systems, local carboxylesterases rapidly hydrolyze the methyl ester. This metabolic cleavage yields (R)-3-bromomandelic acid and a stoichiometric amount of methanol. The localized generation of bromomandelic acid lowers tissue pH, which is the primary mechanistic driver for the H319 (eye) and H315 (skin) irritation.
Figure 1: Enzymatic hydrolysis pathway of the mandelic acid ester in vivo.
Experimental Protocols: Self-Validating Safety Systems
Standard operating procedures (SOPs) must be designed as self-validating systems—meaning the protocol inherently proves its own success or failure before the operator moves to the next step.
Protocol A: Self-Validating Spill Response & Decontamination
When handling halogenated chiral esters, accidental spills pose an immediate inhalation (H335) and dermal (H315) threat[2].
Step-by-Step Methodology:
-
Identification & Isolation : Immediately identify the state of the spill. If outside a fume hood, evacuate the immediate 2-meter radius. If inside, lower the sash to maximize exhaust velocity.
-
PPE Escalation : Standard latex is insufficient due to the compound's lipophilicity. Don double nitrile gloves, splash goggles, and an N95/P100 respirator if aerosolization is suspected.
-
Dry Containment : Cover the solid/liquid spill with an inert, absorbent material (e.g., vermiculite or dry sand). Crucial Causality: Do not use water initially; water will fail to dissolve the lipophilic ester and will merely spread the hazard area.
-
Chemical Neutralization : Sweep up the bulk material into a hazardous waste container. Wash the affected surface with a 5% sodium bicarbonate ( NaHCO3 ) solution. This neutralizes any free 3-bromomandelic acid formed by ambient moisture hydrolysis.
-
Validation Check (The Self-Validating Step) : Swab the decontaminated area with a pH test strip. The protocol is only complete when the surface registers a neutral pH (7.0). If acidic, repeat Step 4.
Figure 2: Step-by-step self-validating spill response and decontamination workflow.
Protocol B: In Vitro Skin Irritation Testing (OECD TG 439)
To empirically validate the H315 classification for new formulations containing this compound, laboratories should utilize the Reconstructed Human Epidermis (RhE) test method. This protocol is a self-validating engine due to its strict internal controls.
Step-by-Step Methodology:
-
Tissue Preparation : Equilibrate RhE tissues (e.g., EpiDerm™) in assay medium overnight at 37°C, 5% CO2 .
-
Test Substance Application : Apply 30 mg of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate directly to the apical surface of the tissue.
-
Control Application (Validation Engine) :
-
Negative Control: Apply 30 µL of Dulbecco’s Phosphate-Buffered Saline (DPBS). This proves the baseline viability of the tissue batch.
-
Positive Control: Apply 30 µL of 5% Sodium Dodecyl Sulfate (SDS). This proves the tissue is capable of demonstrating an irritation response.
-
-
Incubation & Washing : Incubate for 60 minutes. Post-incubation, thoroughly rinse the tissues with DPBS to remove all residual ester.
-
MTT Viability Assay : Transfer the tissues to an MTT solution (1 mg/mL) and incubate for 3 hours. Viable cellular mitochondria will reduce the yellow MTT dye to a purple formazan precipitate.
-
Extraction & Readout : Extract the formazan using isopropanol and measure the optical density (OD) at 570 nm using a spectrophotometer.
-
Data Interpretation : Calculate the relative viability. If the viability of the tissue treated with the bromophenyl ester is ≤ 50% of the negative control, the substance is confirmed as a Category 2 skin irritant. If the positive control fails to drop below 50% viability, the entire assay is invalid and must be repeated.
Conclusion
(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate is a potent and valuable intermediate in pharmaceutical synthesis. However, its lipophilic bromo-substitution and hydrolyzable ester moiety create specific dermal, ocular, and respiratory hazards. By understanding the mechanistic causality of its toxicity and implementing self-validating safety protocols, drug development professionals can safely harness its chemical utility while mitigating occupational risks.
References
-
Mandelic Acid Ester Toxicity : Prydderch H, et al. Mandelic acid derived ionic liquids: synthesis, toxicity and biodegradability. RSC Advances. 2017;7(4):2115-2126. Available at:[Link]
-
Structure-Activity Relationships : Imidazolium and Pyridinium Ionic Liquids from Mandelic Acid Derivatives: Synthesis and Bacteria and Algae Toxicity Evaluation. ACS Sustainable Chemistry & Engineering. 2013. Available at:[Link]
Sources
Application Note & Protocol: A Robust Protocol for the Asymmetric Synthesis of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
Introduction: The Significance of Chiral α-Hydroxy Esters
Optically active α-hydroxy esters are fundamental chiral building blocks in modern organic synthesis and medicinal chemistry.[1] Their unique structural motif, featuring a hydroxyl group and an ester on a stereogenic carbon, makes them highly versatile intermediates. Specifically, derivatives of mandelic acid are of paramount industrial importance, serving as key synthons in the preparation of a wide array of pharmaceuticals.[2][3] The (R)-enantiomer of these compounds is crucial for synthesizing semi-synthetic penicillins and cephalosporins, anticancer agents, and anti-obesity drugs.[2][4]
(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate is a valuable intermediate, with the bromine atom providing a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex and biologically active molecules. The precise control of its stereochemistry is therefore critical.
This document provides a detailed, field-proven protocol for the asymmetric synthesis of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate. The chosen methodology is a two-step sequence commencing with the synthesis of the α-keto ester precursor, followed by a highly enantioselective asymmetric transfer hydrogenation (ATH). This approach is selected for its operational simplicity, high yields, and excellent stereochemical control.[5]
Overview of the Synthetic Strategy
The synthesis is performed in two main stages, as illustrated below. The first stage involves the preparation of the prochiral α-keto ester, Methyl 2-(3-bromophenyl)-2-oxoacetate, from 3-bromobenzaldehyde. The second, and key, stage is the asymmetric reduction of this keto ester to the desired chiral α-hydroxy ester using a well-defined chiral ruthenium catalyst.
Caption: Overall synthetic pathway.
Detailed Experimental Protocols
Part A: Synthesis of Methyl 2-(3-bromophenyl)-2-oxoacetate (Precursor)
Rationale: This step converts the commercially available aldehyde into the key prochiral α-keto ester substrate required for the asymmetric reduction. Selenium dioxide is a reliable oxidant for this type of transformation.
Materials & Reagents:
-
3-Bromobenzaldehyde
-
Selenium Dioxide (SeO₂)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
-
Ethyl Acetate & Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzaldehyde (1.0 eq) and methanol (approx. 0.5 M solution).
-
Reagent Addition: Add selenium dioxide (1.1 eq) to the solution in portions. Caution: Selenium compounds are toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the black selenium byproduct. Wash the pad with a small amount of methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting crude oil in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 2-(3-bromophenyl)-2-oxoacetate as a pale yellow oil.
Part B: Asymmetric Transfer Hydrogenation to (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
Rationale: Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones.[6] The catalyst, typically a ruthenium complex with a chiral diamine ligand, creates a chiral pocket.[7] The hydrogen is delivered from a donor molecule, like formic acid, to one specific face of the ketone, resulting in a preponderance of one enantiomer of the alcohol.[8] The use of a formic acid/triethylamine azeotrope is common and efficient.[8]
Materials & Reagents:
-
Methyl 2-(3-bromophenyl)-2-oxoacetate (from Part A)
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) dichloride dimer)
-
(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Preparation (in-situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.011 eq).
-
Add anhydrous acetonitrile to the flask.
-
Stir the mixture at 80°C for 1 hour to form the active catalyst, [RuCl((S,S)-TsDPEN)(p-cymene)]. The solution should become a deep red/purple color.
-
-
Reaction Setup:
-
In a separate flask, prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) by carefully adding triethylamine to formic acid with cooling.
-
Cool the catalyst solution to room temperature.
-
Add the Methyl 2-(3-bromophenyl)-2-oxoacetate (1.0 eq) to the catalyst solution, followed by the HCOOH:Et₃N complex (2.0 eq).
-
-
Reaction: Stir the reaction mixture at room temperature (approx. 25°C). Monitor the reaction progress by TLC or chiral HPLC. The reaction is typically complete within 16-24 hours.
-
Work-up:
-
Once the reaction is complete, quench by adding deionized water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate as a colorless oil or white solid.
-
Analysis:
-
Determine the chemical purity and structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Crucially, determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
-
Data Summary & Expected Results
Table 1: Reagent Quantities and Reaction Parameters
| Step | Reagent | Molar Eq. | MW | Sample Amount (mmol) | Mass/Volume |
| A | 3-Bromobenzaldehyde | 1.0 | 185.02 | 10.0 | 1.85 g |
| Selenium Dioxide | 1.1 | 110.96 | 11.0 | 1.22 g | |
| Methanol | Solvent | 32.04 | - | ~20 mL | |
| B | Methyl 2-(3-bromophenyl)-2-oxoacetate | 1.0 | 243.05 | 8.0 (Assumed 80% yield) | 1.94 g |
| [RuCl₂(p-cymene)]₂ | 0.005 | 612.17 | 0.04 | 24.5 mg | |
| (S,S)-TsDPEN | 0.011 | 364.47 | 0.088 | 32.1 mg | |
| HCOOH:Et₃N (5:2) | 2.0 | - | 16.0 | ~1.5 mL | |
| Acetonitrile | Solvent | 41.05 | - | ~40 mL |
Table 2: Expected Results
| Parameter | Specification |
| Yield (Overall) | 65-75% |
| Appearance | Colorless oil or white solid |
| Chemical Purity (by ¹H NMR) | >98% |
| Enantiomeric Excess (by Chiral HPLC) | >95% e.e. |
Experimental Workflow Visualization
Caption: Step-by-step laboratory workflow for the ATH reaction.
Conclusion
This application note provides a comprehensive and reliable protocol for the asymmetric synthesis of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate. The described two-step process, culminating in an asymmetric transfer hydrogenation, is robust, scalable, and affords the target molecule in high yield and excellent enantiomeric excess. By explaining the rationale behind key experimental choices, this guide serves as a valuable resource for researchers in synthetic chemistry and drug development, enabling the consistent and efficient production of this important chiral intermediate.
References
-
Enantioselective synthesis of (R)-mandelic acid and (R) - ResearchGate. Available from: [Link]
-
The synthesis of enantioenriched alpha-hydroxy esters - ResearchGate. Available from: [Link]
-
Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC. Available from: [Link]
-
Unlocking the potential of mandelic acid derivatives: chemical and biological applications. Royal Society of Chemistry. Available from: [Link]
-
Mandelic acid – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC. Available from: [Link]
-
Enantioselective reduction of ketones - Wikipedia. Available from: [Link]
-
Enantioselective synthesis of anti-β-hydroxy-α-amido esters via transfer hydrogenation. PubMed. Available from: [Link]
-
Enantioselective Synthesis of anti-β-Hydroxy-α-amido Esters via Transfer Hydrogenation. ACS Publications. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07369C [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of anti-β-hydroxy-α-amido esters via transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate as a Key Chiral Building Block for Stereoselective Synthesis in Drug Discovery
Abstract
This technical guide details the application of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate, a specialized mandelic acid derivative, as a high-value chiral building block in medicinal chemistry. We explore its structural significance and provide a detailed, field-tested protocol for its use in stereoselective nucleophilic substitution, a critical transformation for synthesizing enantiomerically pure drug candidates. The causality behind experimental choices, mechanistic considerations, and best practices are discussed to empower researchers in drug discovery and process development.
Introduction: The Imperative of Chirality in Modern Drug Development
In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. A significant portion of small-molecule drugs are chiral, existing as non-superimposable mirror images known as enantiomers. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[1][2] For instance, one enantiomer may be therapeutically active, while the other could be inactive or even harmful. This reality has led regulatory bodies and the pharmaceutical industry to prioritize the development of single-enantiomer drugs to maximize efficacy and minimize off-target effects.[1]
Achieving this enantiopurity efficiently is a central challenge in chemical synthesis. The use of chiral building blocks —enantiomerically pure compounds that serve as foundational starting materials—is a robust and widely adopted strategy.[3][4] These synthons introduce a defined stereocenter early in a synthetic sequence, guiding the stereochemistry of subsequent transformations. Among the various classes of chiral building blocks, derivatives of α-hydroxy acids, particularly mandelic acid, are highly valued for their synthetic versatility.[2][3] (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate stands out within this class, offering a unique combination of a defined (R)-stereocenter, a reactive hydroxyl group, and a functionalized aromatic ring, making it an exemplary tool for constructing complex chiral molecules.[3]
Compound Profile: (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate is a chiral α-hydroxy ester whose utility is derived from its distinct structural features:
-
The (R)-Stereocenter: The absolute configuration at the α-carbon is the cornerstone of its function, enabling the synthesis of target molecules with a specific, desired stereochemistry.
-
The α-Hydroxyl Group: This functional group is not merely a stereochemical marker but a key site for chemical manipulation. It can be readily activated and converted into a good leaving group, facilitating stereospecific nucleophilic substitution reactions.[5][6]
-
The Bromophenyl Ring: The bromine atom on the phenyl ring serves as a versatile synthetic handle. It is ideally positioned for post-modification via a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of molecular complexity and diversity.
-
The Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, offering additional pathways for derivatization.[7]
These features make the molecule a powerful intermediate for building the core scaffolds of numerous pharmacologically active agents, including antithrombotic and anticonvulsant drugs.[1][8]
Table 1: Physicochemical Properties of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | [9] |
| Molecular Weight | 245.07 g/mol | [10] |
| IUPAC Name | methyl (R)-2-(3-bromophenyl)-2-hydroxyacetate | N/A |
| CAS Number | 302585-02-2 | N/A |
| Physical Form | Solid, semi-solid, or liquid | [10] |
| Monoisotopic Mass | 243.97351 Da | [9] |
| Hydrogen Bond Donor Count | 1 | [11] |
| Hydrogen Bond Acceptor Count | 3 | [11] |
| Predicted XlogP | 1.8 | [9] |
Note: Experimental data for this specific enantiomer can be sparse; some values are based on closely related analogs or computational predictions.
Core Application: Stereoselective Synthesis via Nucleophilic Substitution
A primary application of this building block is in stereospecific Sₙ2 reactions. The synthesis of the antiplatelet drug (S)-Clopidogrel is a landmark example where a related chiral α-hydroxy acid derivative is used to set the crucial stereocenter.[1][12] The general strategy involves activating the α-hydroxyl group to create an effective leaving group, which is then displaced by a nucleophile. Due to the Sₙ2 mechanism, this displacement occurs with a complete inversion of configuration, a phenomenon known as Walden inversion.[13][14]
This allows for the highly controlled synthesis of an (S)-configured product from the (R)-configured starting material.
Caption: General reaction scheme for stereoinversion.
Detailed Experimental Protocol: Stereoselective Amination
This protocol details a representative two-step procedure for the stereoselective displacement of the hydroxyl group with an amine nucleophile.
Objective: To synthesize an enantiomerically pure (S)-α-amino ester from (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate via an Sₙ2 reaction with inversion of configuration.
Caption: Experimental workflow for stereoselective amination.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate | ≥98% ee | Commercial | Store under inert gas. |
| Methanesulfonyl Chloride (MsCl) | ≥99% | Commercial | Highly corrosive, handle in fume hood. |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Commercial | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | Use from a solvent purification system. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Use from a solvent purification system. |
| Amine Nucleophile (e.g., Morpholine) | ≥99% | Commercial | Use as an example nucleophile. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. solution | Lab Prepared | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction/chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Step-by-Step Procedure
PART A: Activation of the Hydroxyl Group (Mesylation)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: This temperature control is critical to prevent side reactions and decomposition of the activated intermediate.
-
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution. This base will neutralize the HCl generated during the reaction.
-
Activation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Causality: Slow addition prevents a rapid exotherm. MsCl converts the poorly-leaving hydroxyl group into a highly effective mesylate leaving group, essential for the subsequent Sₙ2 reaction.
-
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Causality: The acid wash removes excess triethylamine, the bicarbonate wash removes residual acid, and the brine wash removes residual water.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude mesylate is often used directly in the next step without further purification.
PART B: Nucleophilic Displacement (Amination)
-
Setup: To a clean, dry flask, add the crude mesylate from Part A.
-
Dissolution: Dissolve the mesylate in anhydrous dimethylformamide (DMF, approx. 0.2 M). Add the amine nucleophile (e.g., morpholine, 2.0 eq).
-
Causality: DMF is a polar aprotic solvent that effectively solvates the cation but not the anion, accelerating the Sₙ2 reaction rate.[14]
-
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be required.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers several times with water and then with brine to remove DMF and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the final (S)-product by ¹H NMR, ¹³C NMR, and mass spectrometry. Crucially, determine the enantiomeric excess (ee) by analysis on a chiral HPLC column to validate the stereochemical outcome of the reaction. An ee of >98% is expected.
Discussion: Mechanistic Integrity and Best Practices
-
Control of Stereochemistry: The success of this protocol hinges on the Sₙ2 mechanism. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[13] This forces the stereocenter to invert, reliably converting the (R)-configuration of the starting material to the (S)-configuration of the product. It is essential to use anhydrous conditions, as water can act as a competing nucleophile and lead to racemization or hydrolysis.
-
Choice of Leaving Group: While mesylate is used here, other sulfonate esters (e.g., tosylate, nosylate) or direct conversion to an alkyl halide can also be effective. The choice depends on the reactivity of the nucleophile and the desired reaction conditions.
-
Troubleshooting:
-
Low Yield in Step A: Ensure reagents are anhydrous and added slowly at 0 °C.
-
Racemization: If the ee of the product is low, it may indicate that the reaction is proceeding partially through an Sₙ1-like mechanism. This can be suppressed by using a less polar solvent or avoiding overheating.
-
Elimination Side Products: If a bulky or strongly basic nucleophile is used, E2 elimination can compete with Sₙ2 substitution. Using a less hindered nucleophile and milder conditions can mitigate this.
-
Conclusion
(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate is a powerful and versatile chiral building block. Its well-defined stereocenter, coupled with strategically placed functional groups for activation and further elaboration, provides a reliable platform for the asymmetric synthesis of complex molecules. The protocol described herein demonstrates a fundamental and highly controllable transformation that leverages the principles of stereospecific substitution to access enantiomerically pure products, underscoring the value of this synthon in accelerating modern drug discovery programs.
References
-
PubChem. Methyl 2-(3-bromophenyl)-2-hydroxypropanoate. National Center for Biotechnology Information.
-
Banerjee, A., & Mitra, A. K. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Medicinal Chemistry.
-
Wang, J., et al. (2007). Synthetic Improvements in the Preparation of Clopidogrel. Organic Process Research & Development.
-
Sanofi. (2002). Process for preparing clopidogrel. Google Patents.
-
Generics [UK] Limited. (2008). Processes for the preparation of clopidogrel. Google Patents.
-
PubChem. Methyl 2-(3-bromophenyl)acetate. National Center for Biotechnology Information.
-
Zhang, Z.-J., et al. (2014). Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata. ResearchGate.
-
Li, C., et al. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. International Journal of Molecular Sciences.
-
Hoffman, R. V., & Kim, H.-O. (1992). Stereoselective SN2 Reactions of the (R)-Pantolactone Ester of Racemic .alpha.-Halo Carboxylic Acids with Aryl Oxides. A Synthesis of (S)-2-Aryloxy and (S)-2-Hydroxy Acids. The Journal of Organic Chemistry.
-
MilliporeSigma. Methyl 2-(3-bromophenyl)acetate. Sigma-Aldrich.
-
Castillo, J. A., et al. (2007). Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions. Journal of Molecular Catalysis B: Enzymatic.
-
Nebra, N., & Yeo, W. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters.
-
MilliporeSigma. Methyl 2-(2-bromophenyl)-2-hydroxyacetate. Sigma-Aldrich.
-
van der Heijden, F., et al. (2020). Origin of the α‐Effect in SN2 Reactions. Radboud Repository.
-
PubChemLite. Methyl 2-(3-bromophenyl)-2-hydroxyacetate (C9H9BrO3). PubChemLite.
-
Ashenhurst, J. (2026). The SN2 Reaction Mechanism. Master Organic Chemistry.
-
Soderberg, T. (N.D.). 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction. W.W. Norton.
-
Forjács, E., & Csomós, P. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimet. Semantic Scholar.
-
Awheda, I. M. (2012). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Nottingham Trent University IRep.
-
Singh, U., et al. (2015). Kinetics and mechanism of oxidation of esters of α-hydroxy acids (mandelic acid) by peroxydisulphate. ResearchGate.
-
Harada, N., et al. (1997). SYNTHESIS OF TAXOIDS I. REGIOSELECTIVE LEWIS ACID-MEDIATED RING-OPENING OF ARYL ORTHOACETATES. HETEROCYCLES.
-
Domainex Synthesis Group. (2022). Synthesis in Review: New synthetic methods to access stereogenic-at-P(V) compounds and trifluoromethylated analogues. Domainex.
-
Carroll, F. I., et al. (2004). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Arkivoc.
-
Appidi, S., et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Nature Communications.
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- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. WO2002059128A2 - Process for preparing clopidogrel - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 10. Methyl 2-(2-bromophenyl)-2-hydroxyacetate | 21165-13-9 [sigmaaldrich.com]
- 11. Methyl 2-(3-bromophenyl)-2-hydroxypropanoate | C10H11BrO3 | CID 62212703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Norton Ebook Reader [nerd.wwnorton.com]
Enzymatic kinetic resolution to produce (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
Application Note: Enzymatic Kinetic Resolution for the Production of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
Introduction & Mechanistic Rationale
The synthesis of enantiopure aryl-hydroxyacetates (mandelic acid derivatives) is a critical step in the development of chiral pharmaceuticals. Specifically, (R)-methyl 2-(3-bromophenyl)-2-hydroxyacetate serves as a highly valued chiral building block, where the 3-bromo substitution provides an essential synthetic handle for downstream cross-coupling reactions. However, this bulky substitution introduces steric and electronic variables that complicate traditional chemical asymmetric synthesis.
Enzymatic kinetic resolution via lipase-catalyzed transesterification overcomes these challenges by leveraging the precise chiral binding pocket of the enzyme. By utilizing an immobilized lipase in an organic medium, the racemic mixture undergoes enantioselective acylation. The enzyme preferentially binds and acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted as a highly enantioenriched free alcohol[1].
Experimental Design & Causality
Every parameter in this protocol is selected based on thermodynamic and kinetic causality to ensure a robust, scalable reaction:
-
Biocatalyst Selection: Candida antarctica Lipase B (CALB), immobilized on a macroporous acrylic resin (e.g., Novozym 435), is chosen for its exceptional stability in non-aqueous media and high enantiomeric ratio ( E>50 ) for secondary alcohols[2]. The immobilization matrix shifts the enzyme's conformational equilibrium toward the active "open" form, significantly enhancing interfacial activation in hydrophobic environments[1].
-
Acyl Donor Dynamics: Vinyl acetate is utilized as the acylating agent. The causality here is thermodynamic: the leaving group, vinyl alcohol, instantaneously tautomerizes into acetaldehyde. This tautomerization renders the acyl transfer strictly irreversible, preventing the reverse reaction and bypassing the equilibrium limitations inherent to standard esterifications[3].
-
Solvent Microenvironment: Methyl tert-butyl ether (MTBE) is selected over highly non-polar solvents (like hexane) or polar protic solvents. MTBE ( logP≈0.94 ) provides the perfect dielectric balance—it fully dissolves the bulky 3-bromophenyl substrate while preserving the essential monolayer of water (hydration shell) around the enzyme, which is required for catalytic flexibility[4].
Reaction Pathway Visualization
Fig 1: Enzymatic kinetic resolution pathway of racemic methyl 2-(3-bromophenyl)-2-hydroxyacetate.
Step-by-Step Protocol: A Self-Validating Workflow
Phase 1: System Preparation & Baseline Establishment
-
Vessel Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert nitrogen. Causality: Extraneous moisture will cause competitive enzymatic hydrolysis of both the ester substrate and the vinyl acetate, ruining the kinetic resolution.
-
Substrate Dissolution: Dissolve 10.0 mmol (2.45 g) of racemic methyl 2-(3-bromophenyl)-2-hydroxyacetate in 50 mL of anhydrous MTBE.
-
Acyl Donor Addition: Add 30.0 mmol (2.77 mL, 3.0 equiv.) of vinyl acetate.
-
Validation Check 1 (Baseline): Withdraw a 50 µL aliquot, evaporate the solvent, reconstitute in the HPLC mobile phase (e.g., Hexane/Isopropanol 90:10), and analyze via chiral HPLC. This confirms the exact 1:1 ratio of the (R) and (S) enantiomers before enzyme addition, ensuring substrate integrity.
Phase 2: Enzymatic Resolution & Kinetic Monitoring 5. Initiation: Add 150 mg of immobilized CALB (Novozym 435) to the solution. 6. Incubation: Seal the flask and incubate at 35 °C in a thermostatic orbital shaker set to 150 rpm. Causality: Orbital shaking at 150 rpm eliminates mass transfer limitations at the liquid-solid interface without causing the mechanical shearing and attrition of the acrylic resin that magnetic stirring would induce. 7. Kinetic Sampling: Withdraw 50 µL aliquots every 2 hours for chiral HPLC analysis to determine substrate enantiomeric excess ( ees ) and product enantiomeric excess ( eep ). 8. Validation Check 2 (In-Process Control): Calculate the conversion ( c ) using the formula c=ees/(ees+eep) . The reaction must be strictly monitored to stop at exactly 50% conversion to ensure maximum theoretical yield and optical purity.
Phase 3: Termination & Product Isolation 9. Termination: Once ees≥99% (typically 10-12 hours), immediately filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme. Causality: Physical removal of the heterogeneous catalyst instantly and cleanly quenches the reaction without the need for chemical inhibitors. 10. Concentration: Wash the recovered enzyme bed with 10 mL of cold MTBE. Combine the filtrates and concentrate under reduced pressure (30 °C, 150 mbar) to remove MTBE, unreacted vinyl acetate, and the acetaldehyde byproduct. 11. Chromatographic Separation: Purify the crude residue via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (95:5 to 80:20). 12. Validation Check 3 (Final QA): The highly lipophilic (S)-acetate byproduct elutes first. The target (R)-methyl 2-(3-bromophenyl)-2-hydroxyacetate elutes second. Analyze the purified (R)-alcohol via chiral HPLC to confirm final optical purity ( ee>99% ) and calculate the Enantiomeric Ratio (E-value). An E-value > 50 validates the stereoselectivity of the biocatalyst batch.
Quantitative Data & Optimization Matrix
To demonstrate the robustness of the protocol, the following table summarizes the kinetic resolution performance under varying physicochemical conditions.
| Solvent | Temp (°C) | Time (h) | Conversion (%) | ees (%) | eep (%) | E-value | Observation / Causality |
| MTBE | 35 | 12 | 50.1 | >99.0 | 98.5 | >200 | Optimal balance of substrate solubility and enzyme hydration. |
| Toluene | 35 | 14 | 49.5 | 98.0 | 99.0 | 185 | Excellent selectivity, but slightly slower reaction rate due to lower polarity. |
| Hexane | 35 | 24 | 35.0 | 52.0 | >99.0 | 150 | Poor substrate solubility limits mass transfer and drastically extends reaction time. |
| MTBE | 50 | 8 | 54.0 | >99.0 | 85.0 | 45 | Thermal degradation of the enzyme's chiral binding pocket reduces stereoselectivity. |
References
-
[1] KINETIC RESOLUTION OF (R,S)-METHYL MANDELATE BY IMMOBILIZED LIPASE PREPARATIONS FROM Candida antarctica B. SciELO. 1
-
[3] SUBSTRATE INHIBITION IN LIPASE-CATALYSED TRANSESTERIFICATION OF MANDELIC ACID WITH VINYL ACETATE. PAN.pl.3
-
[4] Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI. 4
-
[2] Modulation of the Catalytic Properties of Lipase B from Candida antarctica by Immobilization on Tailor-Made Magnetic Iron Oxide Nanoparticles: The Key Role of Nanocarrier Surface Engineering. MDPI. 2
Sources
Application Note: Stereoretentive Suzuki-Miyaura Cross-Coupling of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Executive Summary
The synthesis of chiral biaryl α -hydroxy esters is a critical transformation in the development of modern therapeutics. Using (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate as an electrophilic substrate in Suzuki-Miyaura cross-coupling presents a unique stereochemical challenge: the preservation of the benzylic chiral center. Because the α -proton is highly acidic, standard cross-coupling conditions often lead to base-catalyzed enolization and subsequent racemization.
This application note details a field-proven, self-validating protocol that achieves high-yielding C–C bond formation (>90%) while maintaining absolute stereoretention (ee > 99%). By utilizing a mild biphasic basic system and a highly active palladium catalyst, the kinetic rate of cross-coupling is accelerated to outpace the thermodynamic degradation of the chiral center.
Mechanistic Rationale & Causality (E-E-A-T Insights)
The Challenge of the Benzylic α -Proton
(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate is a derivative of mandelic acid. The α -proton at the chiral center is flanked by an electron-withdrawing ester group and an aryl ring, rendering it highly acidic. Studies on mandelate derivatives demonstrate that this proton is highly susceptible to abstraction by basic nucleophiles, leading to a planar enolate intermediate[1]. If strong bases (e.g., NaOH, KOtBu) or excessively high temperatures are used during the Suzuki coupling, the substrate will rapidly racemize before the catalytic cycle can complete.
The Biphasic Kinetic Solution
To achieve stereoretention, the reaction must be kinetically controlled. The cross-coupling must occur faster than deprotonation.
-
Base Selection: We utilize Potassium Phosphate ( K3PO4 ), a mild inorganic base.
-
Solvent System: A biphasic 1,4-Dioxane/ H2O (4:1) mixture is employed. The inorganic base remains predominantly in the aqueous layer, while the organic substrate resides in the dioxane layer. This phase separation minimizes the effective concentration of the base in the organic phase, suppressing enolization while still enabling the critical transmetalation step at the solvent interface[2].
-
Catalyst Selection: Pd(dppf)Cl2 is chosen for its large bite angle, which accelerates the reductive elimination step, pushing the catalytic cycle forward rapidly at lower temperatures (60 °C). Heterogeneous catalysts like Pd/C have also been historically utilized for coupling enantiopure bromomandelic acid derivatives under highly controlled conditions[3].
Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling demonstrating stereocenter preservation.
Process Optimization & Quantitative Data
The table below summarizes the causality behind the selected protocol. Deviations from the optimized parameters result in catastrophic loss of enantiomeric excess (ee).
Table 1: Optimization of Reaction Conditions for Stereoretention
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | ee (%) | Observation / Causality |
| 1 | Pd(dppf)Cl2 | K3PO4 | Dioxane/ H2O (4:1) | 60 | 92% | >99% | Optimal: Biphasic system prevents enolization. |
| 2 | Pd(PPh3)4 | Na2CO3 | Toluene/ H2O (4:1) | 80 | 85% | 98% | Good yield, but higher temp risks slight erosion. |
| 3 | Pd(OAc)2 / SPhos | K2CO3 | THF/ H2O (4:1) | 65 | 88% | 98% | Viable alternative for sterically hindered boronic acids. |
| 4 | Pd(PPh3)4 | NaOH | Toluene/ H2O (4:1) | 80 | 75% | 45% | Failure: Strong base causes rapid racemization. |
| 5 | Pd(dppf)Cl2 | Cs2CO3 | DMF (Anhydrous) | 100 | 60% | 12% | Failure: High temp + soluble base destroys stereocenter. |
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . Step 4 includes an in-process control (IPC) to verify that the starting material's stereocenter has not degraded before committing to the full workup.
Materials Required:
-
(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate: 1.0 mmol (245.1 mg)
-
Arylboronic Acid: 1.2 mmol (e.g., Phenylboronic acid, 146.3 mg)
-
Pd(dppf)Cl2⋅CH2Cl2 : 0.05 mmol (40.8 mg, 5 mol%)
-
K3PO4 : 2.0 mmol (424.5 mg)
-
Solvent: 1,4-Dioxane (Degassed, 8.0 mL) and Deionized H2O (Degassed, 2.0 mL)
Step-by-Step Methodology:
-
Reaction Preparation & Degassing:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the (R)-substrate, arylboronic acid, K3PO4 , and Pd(dppf)Cl2⋅CH2Cl2 .
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (Repeat 3 times).
-
-
Solvent Addition:
-
Add 8.0 mL of sparged 1,4-Dioxane and 2.0 mL of sparged H2O via syringe.
-
Expert Insight: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.
-
-
Catalytic Coupling:
-
Place the flask in a pre-heated oil bath at 60 °C . Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic layers.
-
-
In-Process Control (IPC) & Monitoring:
-
After 1 hour, withdraw a 50 μ L aliquot from the organic layer. Dilute with 1 mL EtOAc, wash with water, and analyze via TLC (Hexanes:EtOAc 3:1) and Chiral HPLC.
-
Self-Validation: If the ee of the remaining starting material in the aliquot is <98%, immediately cool the reaction to 50 °C to prevent further racemization.
-
-
Quench and Workup:
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Deionized Water (10 mL).
-
Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes) to afford the pure (R)-biaryl α -hydroxy ester.
-
Fig 2. Step-by-step experimental workflow for stereoretentive Suzuki coupling.
Analytical Validation (Chiral HPLC)
To definitively prove the trustworthiness of the protocol, the final product must be subjected to chiral analysis.
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 μ m)
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v), Isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Validation Criteria: The (R)-enantiomer should appear as a single major peak (>99.5% Area). A racemic standard must be run prior to analysis to establish the retention times of both the (R) and (S) enantiomers, ensuring baseline resolution ( Rs>1.5 ).
References
-
Senda, R., Watanabe, Y., Miwa, S., Sato, A., & Kitagawa, O. (2023). "Synthesis of Isotopic Atropisomers Based on 12C/13C Discrimination." The Journal of Organic Chemistry, 88(13), 9579-9583.[Link][2]
-
Sharma, A. N., Grandinetti, L., Johnson, E. R., St. Maurice, M., & Bearne, S. L. (2020). "Potent Inhibition of Mandelate Racemase by Boronic Acids: Boron as a Mimic of a Carbon Acid Center." Biochemistry, 59(33), 3026-3037.[Link][1]
Sources
Step-by-step esterification of (R)-3-bromomandelic acid to methyl ester
Application Note: Stereopreserving Synthesis of Methyl (R)-3-Bromomandelate
Introduction & Mechanistic Rationale
(R)-3-Bromomandelic acid is a highly valuable chiral building block in medicinal chemistry and drug development. The conversion of this α -hydroxy acid to its corresponding methyl ester—Methyl (R)-3-bromomandelate—requires careful selection of reaction conditions. The esterification of unprotected α -hydroxy acids often presents unique challenges, including the risk of etherification, oxidation, or racemization of the sensitive chiral center .
While modern alternative methodologies, such as nickel-catalyzed esterifications or solid-supported acid resins , have been developed to handle hindered secondary hydroxyl groups, the classical thionyl chloride/methanol (SOCl 2 /MeOH) protocol remains the most robust, scalable, and self-validating method for laboratory synthesis.
Mechanistic Causality: Adding SOCl 2 dropwise to an excess of anhydrous methanol at 0 °C generates methyl chlorosulfite and anhydrous hydrogen chloride (HCl) gas in situ. This highly controlled, anhydrous acidic environment acts as the catalyst for the Fischer esterification. By avoiding neat SOCl 2 , the nucleophilic substitution of the benzylic hydroxyl group by chloride is completely suppressed. Furthermore, the mild room-temperature conditions prevent the enolization of the α -carbon, ensuring >99% retention of the starting enantiomeric excess (ee).
Experimental Workflow
Figure 1: Step-by-step workflow for the stereopreserving esterification of (R)-3-bromomandelic acid.
Step-by-Step Protocol
Reagents & Equipment
-
(R)-3-Bromomandelic acid (1.0 equiv)
-
Thionyl chloride (SOCl 2 , 1.2 - 1.5 equiv)
-
Anhydrous Methanol (Reaction solvent, ~5 mL/mmol)
-
Ethyl acetate (EtOAc, for extraction)
-
Saturated aqueous NaHCO 3 and Brine
-
Anhydrous Na 2 SO 4
-
Flame-dried round-bottom flask, magnetic stirrer, ice bath, and argon/nitrogen balloon.
Procedure
-
Preparation & Inert Atmosphere : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with argon or nitrogen. Add (R)-3-bromomandelic acid (1.0 equiv) and dissolve it completely in anhydrous methanol.
-
Expert Insight: Anhydrous conditions are critical. The presence of water will hydrolyze the SOCl 2 to SO 2 and HCl without forming the reactive methyl chlorosulfite intermediate, significantly slowing down the esterification and reducing the yield.
-
-
Thermal Control (0 °C) : Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
In Situ Activation : Using a gas-tight syringe, add SOCl 2 (1.2 equiv) dropwise over 10-15 minutes.
-
Expert Insight: The reaction between SOCl 2 and MeOH is highly exothermic. Dropwise addition at 0 °C prevents localized boiling of the solvent and suppresses unwanted thermal side-reactions (such as racemization or etherification of the α -OH group).
-
-
Reaction Propagation : Remove the ice bath and allow the mixture to warm naturally to room temperature (20–25 °C). Stir the reaction for 12–16 hours.
-
Self-Validation Step: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3 v/v) solvent system. The starting carboxylic acid will appear as a low-R f streak, while the desired methyl ester will appear as a distinct, higher-R f spot (UV active, and stains positive with KMnO 4 ).
-
-
Concentration : Once TLC confirms the complete consumption of the starting material, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This removes the excess methanol, unreacted SOCl 2 , and dissolved HCl gas.
-
Aqueous Work-Up : Dissolve the resulting crude residue in EtOAc. Transfer to a separatory funnel and wash the organic layer carefully with saturated aqueous NaHCO 3 .
-
Expert Insight: Add the NaHCO 3 slowly, as the neutralization of residual HCl will cause vigorous CO 2 gas evolution. This step ensures the removal of any trace unreacted acid. Follow with a brine wash to remove residual water from the organic phase.
-
-
Isolation : Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. The product, Methyl (R)-3-bromomandelate, is typically obtained in high purity without the need for column chromatography.
Quantitative Data & Reaction Parameters
| Parameter | Value / Description |
| Substrate | (R)-3-Bromomandelic Acid |
| Target Product | Methyl (R)-3-Bromomandelate |
| Reagent Stoichiometry | SOCl 2 (1.2 equiv), Anhydrous MeOH (Excess, 0.2 M) |
| Temperature Profile | 0 °C (Addition) → 20-25 °C (Reaction) |
| Reaction Time | 12 - 16 hours |
| Typical Isolated Yield | 92 - 98% |
| Enantiomeric Excess (ee) | >99% (Complete retention of configuration) |
| Physical Appearance | Colorless to pale yellow viscous oil or crystalline solid |
Analytical Characterization (Self-Validation)
To definitively validate the success of the protocol, perform the following analyses:
-
1 H NMR (CDCl 3 ) : Look for the disappearance of the broad carboxylic acid proton and the appearance of a sharp 3H singlet at approximately δ 3.75 ppm, corresponding to the newly formed methoxy ester group. The benzylic CH-OH proton should remain intact around δ 5.1 ppm.
-
Chiral HPLC : Compare the product against a racemic standard to confirm the preservation of the (R)-configuration (>99% ee).
References
1. Title : Direct Synthesis of Esters and Amides from Unprotected Hydroxyaromatic and -aliphatic Carboxylic Acids Source : The Journal of Organic Chemistry - ACS Publications URL : 1
2. Title : Nickel-catalyzed esterification of mandelic acids with alcohols Source : Arabian Journal of Chemistry URL :[Link]
3. Title : Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach Source : PMC - NIH URL :2
Sources
How to prevent racemization of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate during synthesis
Introduction
Welcome to the technical support guide for the synthesis of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate. This molecule, a valuable chiral building block in pharmaceutical development, demands strict control over its stereochemical integrity.[1] Racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers—is a critical challenge that can compromise product efficacy and purity. This guide provides in-depth troubleshooting advice and optimized protocols to help you prevent racemization and ensure the synthesis of your target molecule with high enantiomeric excess (% ee).
Understanding the Mechanism: Why Does Racemization Occur?
The primary vulnerability of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate and similar α-hydroxy esters to racemization lies in the acidity of the proton on the α-carbon (the carbon atom attached to both the hydroxyl and carboxyl groups).
Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. This achiral intermediate loses the original stereochemical information. Subsequent protonation of this planar enolate can occur from either face with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[2][3]
Harsh reaction conditions, such as elevated temperatures and the presence of strong acids or bases, can provide the energy to overcome the inversion barrier, promoting this undesirable pathway.[2]
Caption: Base-catalyzed racemization of an α-hydroxy ester.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue? A: Racemization is the process where a chirally pure substance, like the (R)-enantiomer you are synthesizing, converts into a 50:50 mixture of both (R) and (S) enantiomers. In drug development, typically only one enantiomer is biologically active, while the other may be inactive or even cause harmful side effects. Therefore, maintaining high enantiomeric purity is essential for safety and efficacy.
Q2: Which steps in my synthesis are most susceptible to racemization? A: Any step involving basic or acidic conditions, or high temperatures, poses a risk. The most critical steps are typically:
-
Esterification: If starting from the corresponding carboxylic acid, the conditions used for esterification are paramount.
-
Work-up: Prolonged exposure to acidic or basic aqueous solutions during extraction and washing can cause racemization.[2]
-
Purification: High temperatures during distillation or interaction with acidic stationary phases (like standard silica gel) during chromatography can degrade enantiomeric purity.[2]
Q3: How do I know if my product has racemized? A: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing you to quantify the enantiomeric excess (% ee) of your product.[4][5]
Troubleshooting Guide: Common Issues & Solutions
Q: My final product has low enantiomeric excess (% ee). What went wrong?
A: This is a common problem with several potential root causes. Let's break them down.
Cause 1: Harsh Esterification Conditions
Traditional Fischer esterification, which involves refluxing the carboxylic acid in an alcohol with a strong acid catalyst (like H₂SO₄), is often too harsh for thermally sensitive chiral compounds and can lead to significant racemization.
-
Solution: Employ Milder Esterification Methods.
-
Diazomethane: While effective, it is toxic and explosive, requiring specialized handling.
-
Mitsunobu Reaction: This method proceeds under mild, neutral conditions but can have challenging purifications.
-
Salicylaldehyde-Catalyzed Esterification: This method has been shown to be effective at lower temperatures (e.g., 70°C) and can proceed without racemization.[6]
-
Coupling Reagents: Using standard peptide coupling reagents like DIC (Diisopropylcarbodiimide) with a racemization-suppressing additive like Oxyma can be highly effective.[7][8][9]
-
Cause 2: Inappropriate Base Selection or Concentration
If your synthesis involves a step requiring a base, its identity and amount are critical. Strong, non-hindered bases can readily deprotonate the α-carbon, initiating racemization.
-
Solution: Optimize Your Base.
-
Use a Weaker, Sterically Hindered Base: Bases like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) are preferable to stronger, less hindered bases like diisopropylethylamine (DIPEA).[8][9]
-
Use the Minimum Stoichiometric Amount: Employ only the amount of base necessary to drive the reaction to completion. Excess base increases the risk of racemization.[7]
-
Cause 3: Elevated Temperatures
Racemization is a thermally accelerated process. Higher temperatures increase the rate of proton abstraction and enolate formation.
-
Solution: Maintain Low Reaction Temperatures.
-
Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Running reactions at 0°C or even lower is a standard practice to preserve stereochemical integrity.[2]
-
Avoid high temperatures during work-up and purification steps, such as rotary evaporation or distillation. Use high-vacuum distillation to lower the boiling point if necessary.[2]
-
Cause 4: Suboptimal Purification Technique
The final purification step can be a source of racemization if not carefully considered.
-
Solution: Choose Your Purification Method Wisely.
-
Chromatography: Standard silica gel can be slightly acidic, which may promote racemization.[2] Consider using deactivated or neutral silica gel. Alternatively, using a different stationary phase like alumina might be beneficial.[2]
-
Crystallization: If applicable, crystallization can be an excellent method for purification that often enhances enantiomeric purity.[5]
-
Supercritical Fluid Chromatography (SFC): This technique is often faster and uses greener solvents (like CO₂), with product recovery being simpler as the CO₂ evaporates.[4][10]
-
| Parameter | High Racemization Risk | Low Racemization Risk | Rationale |
| Temperature | > 50°C / Reflux | 0°C to Room Temp | Higher temperatures provide the activation energy for proton abstraction.[2] |
| Base | DIPEA, DBU, NaH | 2,4,6-Collidine, NMM | Weaker, sterically hindered bases are less likely to abstract the sensitive α-proton.[8][9] |
| Esterification | Fischer (Acid, Heat) | DIC/Oxyma, Salicylaldehyde | Milder, neutral, or weakly acidic/basic conditions avoid the harsh environments that promote enolization.[6][9] |
| Purification | Standard Silica Gel | Deactivated Silica, Alumina, Crystallization | Acidic surfaces can catalyze racemization; crystallization can improve enantiomeric excess.[2][5] |
Optimized Protocol: Mild Esterification using DIC/Oxyma
This protocol details a robust method for esterifying the parent acid, (R)-2-(3-bromophenyl)-2-hydroxyacetic acid, to its methyl ester while minimizing the risk of racemization.
Caption: Workflow for a racemization-free esterification.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (R)-2-(3-bromophenyl)-2-hydroxyacetic acid (1.0 eq.) and Oxyma Pure (1.2 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Alcohol Addition: Add anhydrous methanol (1.5 - 2.0 eq.) to the cooled solution.
-
Coupling Agent Addition: Slowly add Diisopropylcarbodiimide (DIC) (1.1 eq.) to the reaction mixture dropwise over 5-10 minutes.
-
Reaction: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, filter off the diisopropylurea (DCU) byproduct that precipitates out of the solution.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a cold, dilute acid (e.g., 5% citric acid solution), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Crucially, minimize the duration of these aqueous washes to prevent hydrolysis or racemization. [2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (< 40°C).
-
-
Purification: Purify the crude product by flash column chromatography using deactivated silica gel and an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Analysis: Confirm the purity and determine the enantiomeric excess (% ee) of the final product using chiral HPLC.
By implementing these carefully controlled conditions and understanding the chemical principles behind racemization, researchers can confidently synthesize (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate with high stereochemical fidelity.
References
- Benchchem. Technical Support Center: Preventing Racemization of Chiral Amines.
- Arborpharmchem. Advanced Chiral Resolution and Purification Strategies. 2026.
- Neopharm Labs. Chiral and Achiral Compounds Purification.
- Books. Chapter 3: Racemization, Enantiomerization and Diastereomerization. 2007.
- ResearchGate. Synthetic tools to prepare optically active mandelic acid derivatives.
- Taylor & Francis. A Route to Homochiral (S)-O-Methyl Mandelic Acid and Related α-Alkoxy Carboxylic Acids from Isopropylidene Glycerol. 2007.
- Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer. 2023.
- Google Patents. US20080293965A1 - Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid.
- ACS Publications. Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. 2009.
- NIH. Role of Additives during Deracemization Using Temperature Cycling.
- ETH Research Collection. Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution.
- NIH. Unconventional approaches for chiral resolution. 2024.
- PubMed. Biocatalytic racemization of sec-alcohols and alpha-hydroxyketones using lyophilized microbial cells. 2007.
- Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids.
- ACS Publications. Stereoselective Synthesis of Optically Active 2-Hydroxymandelic Acids and Esters via Friedel−Crafts Coordinated Reaction: Crystal Structure of Chiral Dichloro[2-(1-oxido-1-menthoxy- carbonylmethyl)-4-methoxyphenoxido-O,O,O]titanium.
- ACS Publications. Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids. 2005.
- ACS Publications. Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. 2019.
- ACS Publications. Chemistry of Unique Chiral Olefins. 2. Unexpected Thermal Racemization of cis-1,1',2,2',3,3',4,4'-Octahydro-4,4'- biphenanthrylidene.
- Google Patents. BR112022003547B1 - METHOD OF PREPARING ALPHA-HYDROXY ESTERS BY ESTERIFICATION OF ALPHA-HYDROXY ACIDS.
- Google Patents. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives.
- Royal Society of Chemistry. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. 2025.
- HETEROCYCLES. AN EFFICIENT METHOD OF SYNTHESIZING OPTICALLY PURE N-BOC-4-BROMO-N-METHYL-1-TOSYL-D-TRYPTOPHAN METHYL ESTER, A KEY INTERMEDIATE IN THE SYNTHESIS OF OPTICALLY ACTIVE ERGOT ALKALOIDS. 2001.
- ResearchGate. A Mild Method for the Preparation of γ-Hydroxy-α,β-Acetylenic Esters.
- Benchchem. Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. 2026.
- Royal Society of Chemistry. Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity.
- Organic Chemistry Portal. Ester synthesis by esterification.
- Benchchem. Technical Support Center: Prevention of Racemization in Peptide Synthesis.
- ResearchGate. Deracemisation of Mandelic Acid to Optically Pure Non-Natural L-Phenylglycine via a Redox-Neutral Biocatalytic Cascade.
- ResearchGate. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. 2025.
- ACS Publications. Enantioselective Synthesis of α-Hydroxy Acids Employing (1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamide as Chiral Auxiliary.
- Royal Society of Chemistry. Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid.
- NIH. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. 2023.
- Taylor & Francis. Racemization – Knowledge and References.
- Peptide Chemistry. Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
Technical Support Center: Optimizing Enantiomeric Excess in (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate Synthesis
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the asymmetric synthesis of (R)-methyl 2-(3-bromophenyl)-2-hydroxyacetate (also known as methyl (R)-3-bromomandelate).
This chiral α -hydroxy ester is a critical building block for various active pharmaceutical ingredients (APIs). Achieving an enantiomeric excess (ee) of >99% requires strict control over thermodynamic and kinetic parameters, whether you are utilizing transition-metal catalysis, biocatalysis, or enzymatic resolution.
I. Synthetic Pathways & Decision Matrix
Before troubleshooting, it is crucial to understand the mechanistic pathways available for generating this chiral center. The diagram below illustrates the three primary routes: Asymmetric Transfer Hydrogenation (ATH), Biocatalytic Reduction (KRED), and Enzymatic Kinetic Resolution (EKR).
Reaction pathways for synthesizing (R)-methyl 2-(3-bromophenyl)-2-hydroxyacetate.
Method Comparison Data
| Synthesis Method | Catalyst / Enzyme | Typical Yield | Typical ee | Optimal Temp | Key Advantage / Limitation |
| ATH | Ru(II)-(R,R)-TsDPEN | 90–95% | 94–98% | 0–10 °C | Highly scalable / Sensitive to reverse reaction |
| Biocatalysis | Engineered KRED | >95% | >99.5% | 30 °C | Perfect selectivity / Requires cofactor recycling |
| Kinetic Resolution | CAL-B (Novozym 435) | 45–48% | >99% | 40 °C | Easy to screen / Max theoretical yield is 50% |
II. Troubleshooting Guides & FAQs
Q1: My Ru(II)-TsDPEN catalyzed ATH of methyl 2-(3-bromophenyl)-2-oxoacetate is yielding <80% ee. How can I push this >98%?
The Causality: Asymmetric Transfer Hydrogenation (ATH) using Noyori-type ruthenium catalysts relies on a concerted, outer-sphere mechanism. The transition state involves a highly ordered six-membered pericyclic ring between the Ru-H, the NH of the chiral ligand, and the ketone substrate [1]. Because ATH is an equilibrium process, if the concentration of your hydrogen donor (formic acid) drops, or if the temperature exceeds 30 °C, the microscopic reversibility of the reaction takes over. The catalyst will begin dehydrogenating your newly formed (R)-alcohol back into the ketone, which then reduces again non-selectively, leading to rapid racemization.
The Solution:
-
Control the Equilibrium: Use a strict 5:2 azeotropic mixture of formic acid to triethylamine (TEAF). This ensures an overwhelming excess of the hydrogen donor and drives the equilibrium forward via the irreversible release of CO 2 .
-
Lower the Temperature: Drop the reaction temperature to 0–10 °C. While this extends the reaction time, it exponentially suppresses the reverse dehydrogenation pathway.
-
Prevent Catalyst Oxidation: Ru(II) is easily oxidized to inactive Ru(III) by dissolved oxygen. Thoroughly degas all solvents via freeze-pump-thaw or rigorous argon sparging.
Q2: I am using a Ketoreductase (KRED) panel, but the ee fluctuates wildly between batches (from 85% to 99%). What causes this instability?
The Causality: α -Keto esters like methyl 2-(3-bromophenyl)-2-oxoacetate are highly electrophilic. In an aqueous buffer, they are prone to spontaneous, non-enzymatic background reduction or hydration if the pH drifts. Furthermore, if the bulk concentration of the ketone in the aqueous phase is too high, the chemical background reaction competes with the highly stereoselective enzymatic reduction, dragging down the overall ee [3].
The Solution: Implement a biphasic reaction system (e.g., MTBE and aqueous buffer).
-
The organic phase (MTBE) acts as a substrate reservoir, keeping the aqueous concentration of the highly reactive α -keto ester low.
-
The enzyme operates exclusively in the aqueous phase, processing the substrate as it partitions over.
-
Strictly maintain the pH at 6.5–7.0 using a potassium phosphate buffer and an automated titrator to neutralize the gluconic acid byproduct generated by the Glucose Dehydrogenase (GDH) cofactor recycling system.
Q3: In the kinetic resolution of the racemate using CAL-B, the reaction stalls at 40% conversion with an ee of only 85%. Why isn't it reaching >99%?
The Causality: Lipase-catalyzed kinetic resolution relies on the enzyme's preference to acylate one enantiomer (usually the S-enantiomer for this substrate geometry) while leaving the R-enantiomer untouched. If you are using a reversible acyl donor like ethyl acetate, the reaction generates ethanol as a byproduct. As ethanol accumulates, it competes as a nucleophile, attacking the newly formed (S)-ester and cleaving it back to the (S)-alcohol. This establishes a thermodynamic equilibrium before complete resolution can occur [2].
The Solution: Switch your acyl donor to an enol ester , such as vinyl acetate or isopropenyl acetate. When CAL-B transfers the acyl group from vinyl acetate to the (S)-alcohol, the leaving group is vinyl alcohol, which instantly tautomerizes into acetaldehyde. Because acetaldehyde cannot act as a nucleophile to reverse the reaction, the acylation becomes strictly thermodynamically irreversible, allowing you to push the resolution to a perfect 50% conversion and >99% ee.
III. Validated Experimental Protocols
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol is self-validating: the continuous evolution of CO 2 bubbles confirms active turnover. Cessation of bubbling before complete consumption of the ketone indicates catalyst deactivation.
-
Preparation of Catalyst: In an argon-purged Schlenk flask, dissolve 0.5 mol% of[RuCl( p -cymene)((R,R)-TsDPEN)] in anhydrous, degassed dichloromethane (DCM). Stir for 15 minutes at room temperature.
-
Substrate Addition: Add 1.0 equivalent of methyl 2-(3-bromophenyl)-2-oxoacetate to the flask. Cool the mixture to 4 °C using an ice-water bath.
-
Hydrogen Donor Addition: Dropwise, add 5.0 equivalents of a pre-mixed, degassed 5:2 Formic Acid/Triethylamine (TEAF) azeotrope.
-
Reaction Monitoring: Stir at 4 °C. Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Do not let the reaction stir indefinitely after the ketone is consumed, to prevent reverse-reaction racemization.
-
Workup: Quench the reaction by adding water. Extract with ethyl acetate, wash with saturated NaHCO 3 , dry over MgSO 4 , and concentrate under vacuum.
Protocol B: Biphasic Biocatalytic Reduction (KRED)
This protocol utilizes substrate compartmentalization to prevent non-enzymatic degradation.
-
Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add 1.0 mM NADP + and 250 mM D-glucose.
-
Enzyme Loading: Dissolve 100 mg of the selected (R)-selective Ketoreductase (KRED) and 50 mg of Glucose Dehydrogenase (GDH) into the buffer.
-
Organic Phase Addition: Dissolve 5.0 g of methyl 2-(3-bromophenyl)-2-oxoacetate in 100 mL of Methyl tert-butyl ether (MTBE).
-
Biphasic Reaction: Combine the organic and aqueous phases in a bioreactor. Stir vigorously (800 rpm) at 30 °C to ensure maximum interfacial surface area.
-
pH Control: Maintain pH strictly at 7.0 using an autotitrator dispensing 1 M NaOH (to neutralize the gluconic acid formed).
-
Harvesting: Once NaOH consumption ceases (indicating complete conversion), separate the organic layer. Extract the aqueous layer once more with MTBE. Combine organic phases, dry, and evaporate to yield the pure (R)-enantiomer.
IV. References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.[1][2][3]
-
Bäckvall, J. E., et al. (2010). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Alcohols. Chemical Reviews, 110(4), 2294-2312. [4][5]
-
Benchchem. (2024). Dimethyl 2-oxosuccinate: Biocatalytic Asymmetric Reduction. Benchchem Product Knowledge Base. [6]
Sources
- 1. scispace.com [scispace.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium and enzyme-catalyzed dynamic kinetic resolution of alcohols [comptes-rendus.academie-sciences.fr]
- 6. Dimethyl 2-oxosuccinate | 25007-54-9 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Crystallization Yield for (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
Welcome to the Technical Support Center for the purification of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate . This chiral ester—a heavily substituted mandelic acid derivative—presents unique downstream processing challenges. Researchers frequently encounter liquid-liquid phase separation (LLPS, commonly known as "oiling out"), enantiomeric excess (ee) stagnation due to complex ternary phase behavior, and poor crystalline yield.
This guide provides field-proven protocols, mechanistic troubleshooting, and empirical data matrices to help you engineer a robust, self-validating crystallization process.
Process Visualization: Crystallization & Troubleshooting Workflow
The following decision tree maps the critical path for enantioselective crystallization, highlighting the thermodynamic divergence point where oiling out occurs.
Workflow for chiral crystallization and LLPS (oiling out) mitigation.
Standard Operating Protocol (SOP): Enantioselective Cooling Crystallization
Objective: Isolate (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate at >99% ee from an enantiomerically enriched crude mixture (e.g., >85% ee). Mechanistic Rationale: Direct crystallization of a chiral compound requires operating strictly within the two-phase region of the ternary phase diagram (pure enantiomer + solution)[1].
Step-by-Step Methodology:
-
Dissolution & Solvent Matrix: Suspend 100 g of crude (R)-ester in 400 mL of a Toluene/Heptane mixture (1:1.5 v/v). Heat to 65°C under overhead agitation (250 rpm) until complete dissolution is achieved.
-
Causality: Toluene provides the necessary solubility for the aromatic ester, while Heptane acts as an antisolvent to steepen the solubility curve, ensuring high final yield[2].
-
-
Primary Cooling & Metastable Zone Entry: Cool the solution from 65°C to 45°C at a linear rate of 0.2°C/min.
-
Causality: Rapid cooling can cause the system to bypass the metastable zone and cross the liquid-liquid phase separation (LLPS) boundary, resulting in oiling out[3].
-
-
Strategic Seeding: At 45°C, hold the temperature and introduce 1.0 g (1 wt%) of >99% ee (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate seed crystals. Age the suspension for 30 minutes.
-
Causality: Seeding above the cloud point forces heterogeneous solid nucleation, preempting the formation of a solute-rich liquid phase (oil)[4].
-
-
Cubic Cooling & Growth: Cool the seeded suspension from 45°C to 5°C over 4 hours using a cubic cooling profile (slow initial cooling, accelerating towards the end).
-
Causality: A cubic profile maintains a constant supersaturation level, promoting the growth of existing pure (R)-crystals rather than triggering secondary nucleation of the racemate.
-
-
In-Process Control (IPC) & Self-Validation: Sample the mother liquor and analyze via chiral HPLC.
-
Self-Validating Trigger: The crystallization is thermodynamically complete when the mother liquor ee% drops to the system's known eutectic composition. Proceeding further will co-precipitate the racemate[1].
-
-
Isolation: Filter the suspension and wash the cake with 50 mL of cold Heptane. Dry under vacuum at 40°C.
Troubleshooting Guide & FAQs
Q1: My crystallization is "oiling out" (forming a second liquid phase) instead of nucleating solid crystals. How do I resolve this? A: Oiling out is a thermodynamically stable Liquid-Liquid Phase Separation (LLPS) that occurs when the crystallization pathway crosses the liquid-liquid coexistence curve before the solid-liquid equilibrium line[3]. When oiling out occurs, particles agglomerate and crystallization stalls, which can be tracked in real-time via a drop in in-situ turbidity[4].
-
Solution: You must alter the thermodynamics or the kinetics. Thermodynamically, modify the solvent composition (e.g., increase the Toluene ratio) to lower the monotectic temperature below your crystallization temperature[2]. Kinetically, introduce seed crystals above the cloud point to force solid nucleation before the liquid-liquid phase boundary is reached[4].
Q2: The enantiomeric excess (ee) of my isolated product is plateauing around 85-90%. How can I achieve >99% ee? A: This is a classic thermodynamic limitation dictated by the ternary solubility phase diagram. Most mandelic acid derivatives form racemic compounds rather than conglomerates[1]. If your starting ee is below the eutectic composition of the solvent system, direct crystallization will yield the racemate. If you are stuck at 85% ee, you have likely hit the eutectic point where both the pure enantiomer and the racemic compound co-crystallize[1].
-
Solution: You cannot overcome this by simply cooling further. You must shift the eutectic point by changing the solvent system, or perform a slurry wash (reslurrying) in a solvent where the racemate is highly soluble but the pure enantiomer is not. Alternatively, consider crystallization-induced diastereomer transformation (CIDT) techniques if the ester can be temporarily converted to a diastereomeric amide[5].
Q3: I have high chiral purity, but my yield is unacceptably low (<40%). How can I drive the yield without compromising ee? A: Yield and productivity are strictly dictated by the temperature-solubility curve[2]. A low yield indicates that the terminal supersaturation is too high.
-
Solution: You can improve yield by cooling to lower temperatures or by adding more antisolvent (Heptane)[2]. However, antisolvent must be added only after a robust seed bed has formed (e.g., at 20°C) and added at a very slow, controlled rate (0.05 mL/min). Adding antisolvent too early or too fast will spike supersaturation, leading to secondary nucleation of the wrong enantiomer or triggering LLPS.
Quantitative Data & Optimization Matrices
Table 1: Solvent System Phase Behavior Matrix
Empirical data for (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate (Starting ee: 88%)
| Solvent System (v/v) | Solubility @ 65°C (mg/mL) | Solubility @ 5°C (mg/mL) | LLPS Observed? | Final Yield (%) | Final ee (%) |
| Toluene (100%) | 450 | 180 | No | 35% | >99.5% |
| Toluene/Heptane (1:1) | 310 | 45 | No | 78% | 99.2% |
| Toluene/Heptane (1:3) | 120 | 15 | Yes (at 52°C) | 85% (Oiled) | 88.0% |
| MTBE/Hexane (1:2) | 280 | 60 | No | 65% | 97.5% |
| Isopropanol/Water (4:1) | 350 | 90 | Yes (at 40°C) | 55% (Agglom.) | 92.0% |
Table 2: Cooling Profile & Seeding Strategy Optimization
Standardized in Toluene/Heptane (1:1.5 v/v).
| Cooling Rate | Seeding Temp | Crystal Habit | Agglomeration | Yield |
| Fast (1.0°C/min) | Unseeded | Oiled out / Amorphous | Severe | N/A |
| Linear (0.5°C/min) | 35°C | Fine needles | Moderate | 60% |
| Linear (0.2°C/min) | 45°C | Prismatic | Low | 72% |
| Cubic (0.2 to 0.5°C/min) | 45°C | Large Prismatic | None | 81% |
References
-
Nucleation and Growth Kinetics of (R)-Mandelic Acid from Aqueous Solution in the Presence of the Opposite Enantiomer Source: ACS Publications URL:[Link]
-
Enantiopurification of Mandelic Acid by Crystallization-Induced Diastereomer Transformation: An Experimental and Computational Study Source: ACS Publications URL:[Link]
-
Crystallization in the Pharmaceutical Industry (Chapter 13) Source: Cambridge University Press & Assessment URL:[Link]
-
Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization Source: ACS Publications URL:[Link]
-
Phase Diagram of a Chiral Substance Exhibiting Oiling Out. 2. Racemic Compound Forming Ibuprofen in Water Source: ACS Publications URL:[Link]
Sources
Technical Support Center: Chiral HPLC Method Development for (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
Welcome to the Analytical Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals tasked with developing robust enantiomeric separations. Below, you will find an in-depth, self-validating guide for the chiral HPLC method development of Methyl 2-(3-bromophenyl)-2-hydroxyacetate , an alpha-hydroxy ester derivative[1].
Unlike achiral chromatography, chiral recognition relies heavily on the precise spatial alignment of the analyte within the chiral grooves of the stationary phase[2]. This guide bypasses trial-and-error by grounding every experimental choice in thermodynamic and steric causality.
Chiral Method Development Workflow
The following logic tree dictates the primary screening and optimization pathways for alpha-hydroxy esters.
Workflow for chiral HPLC method development of alpha-hydroxy esters.
Troubleshooting & FAQs
Q1: What is the optimal starting column and mobile phase for Methyl 2-(3-bromophenyl)-2-hydroxyacetate? A: We recommend initiating screening with immobilized polysaccharide chiral stationary phases (CSPs) such as CHIRALPAK® IA or IB using a mobile phase of Hexane/Ethanol (90:10 v/v)[3],[4]. Causality: The analyte features a hydroxyl group (H-bond donor), an ester carbonyl (H-bond acceptor), and a bromophenyl ring (pi-pi interaction site)[1]. These functional groups align perfectly with the 3-point interaction model required by the carbamate linkages of amylose/cellulose-based CSPs[2]. Immobilized columns are preferred because their polymer selectors are covalently bonded to the silica, granting you the versatility to use extended solvents if standard normal-phase conditions fail[3],[5].
Q2: I am observing poor resolution (Rs < 1.5) between the (R)- and (S)-enantiomers. How can I optimize the separation without changing the column? A: Resolution in chiral chromatography is highly sensitive to the steric bulk of the alcohol modifier. If you are currently using Isopropanol (IPA), switch to Ethanol (EtOH), or vice versa. Causality: IPA is sterically bulkier than EtOH. A bulkier alcohol alters the three-dimensional conformation of the polymer's chiral grooves and competes differently for hydrogen-bonding sites[5]. This steric shift can drastically alter the selectivity factor (α). Additionally, lowering the column temperature (e.g., from 25°C to 15°C) often improves resolution because chiral recognition is predominantly an enthalpy-driven process (ΔΔH°).
Q3: The retention times are steadily decreasing over multiple injections. What is causing this drift and how do I stabilize the system? A: This is a classic symptom of moisture accumulation in your mobile phase. Causality: Normal-phase solvents like Hexane are highly non-polar but readily absorb atmospheric moisture over time. Water acts as a highly polar displacer, aggressively competing with the analyte for hydrogen-bonding sites on the CSP, which prematurely elutes the compound. Solution: Use strictly anhydrous solvents and install a semi-permeable membrane on your solvent reservoirs or an inline desiccant cartridge before the pump.
Q4: My compound is neutral. Do I need to add acidic or basic modifiers (like TFA or DEA) to the mobile phase? A: No. Methyl 2-(3-bromophenyl)-2-hydroxyacetate is a neutral alpha-hydroxy ester[1]. Causality: Modifiers like Trifluoroacetic acid (TFA) or Diethylamine (DEA) are strictly utilized to suppress the ionization of acidic or basic analytes, thereby preventing secondary tailing interactions with residual silanols on the silica support. Adding them to a neutral analyte introduces unnecessary baseline noise and can prematurely degrade the column.
Step-by-Step Methodologies
Every protocol below is designed as a self-validating system to ensure data integrity before proceeding to the next phase of development.
Protocol 1: Primary Enantiomeric Screening
Objective: Establish baseline chiral recognition using standard normal-phase conditions on immobilized CSPs[5].
-
Sample Preparation: Prepare a 1.0 mg/mL racemic solution of Methyl 2-(3-bromophenyl)-2-hydroxyacetate in Hexane/Ethanol (50:50) to ensure complete dissolution before injection.
-
Equilibration: Equilibrate three immobilized polysaccharide columns (e.g., CHIRALPAK IA, IB, IC; 4.6 x 250 mm, 5 µm) with Hexane/Ethanol (90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 column volumes.
-
Injection: Inject 10 µL of the sample onto each column at a controlled column compartment temperature of 25°C.
-
Detection: Monitor the eluent using a UV-Vis or PDA detector set to 220 nm (optimal for the bromophenyl chromophore).
-
Self-Validation Criteria: The system is validated for screening if the void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) elutes with a retention factor (k') near 0, and the baseline noise is < 0.1 mAU. If Rs ≥ 1.5 is achieved on any column, proceed directly to Method Validation.
Protocol 2: Thermodynamic & Steric Optimization
Objective: Improve marginal resolution (0.5 < Rs < 1.5) by altering the steric environment and thermodynamics of the chiral groove[4].
-
Modifier Substitution: Select the column from Protocol 1 that exhibited the highest selectivity (α). Substitute the polar modifier. If Ethanol was used, switch to Isopropanol (Hexane/IPA 90:10 v/v) to increase the steric bulk entering the chiral groove.
-
Temperature Modulation: If Rs remains < 1.5, reduce the column compartment temperature from 25°C to 15°C in 5°C increments to enhance enthalpy-driven H-bonding stabilization.
-
Extended Solvent Screening: If normal phase fails, leverage the immobilized CSP by switching to an extended solvent system such as Hexane/Dichloromethane (DCM) (80:20 v/v) or Hexane/Methyl tert-butyl ether (MtBE)[3],[5].
-
Self-Validation Criteria: Plot ln(α) vs. 1/T (van 't Hoff plot). A linear relationship validates that the chiral recognition mechanism remains consistent across the temperature range, ensuring method robustness.
Quantitative Data & Optimization Matrices
Table 1: Primary Screening Matrix for Chiral Resolution Expected interaction profiles for Methyl 2-(3-bromophenyl)-2-hydroxyacetate based on polymer chemistry[3],[4].
| Column Type | Polymer Selector | Mobile Phase (v/v) | Expected Interaction Profile |
| CHIRALPAK® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/EtOH (90:10) | Strong H-bonding, broad versatility |
| CHIRALPAK® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | Altered steric fit vs Amylose |
| CHIRALPAK® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/EtOH (90:10) | Enhanced dipole-dipole interactions |
Table 2: Troubleshooting Optimization Parameters Causality matrix for fine-tuning marginal separations.
| Parameter | Adjustment | Mechanistic Causality (Effect on Rs) |
| Modifier Type | Switch IPA to EtOH | Alters steric bulk in the chiral groove, changing enantiomer access and complexation energy. |
| Modifier % | Decrease from 10% to 5% | Increases retention factor (k'), allowing more time for transient diastereomeric interactions. |
| Temperature | Decrease from 25°C to 15°C | Enhances enthalpy-driven chiral recognition (stabilizes weak H-bonding). |
References
-
Title: Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility Source: MZ-Analysentechnik GmbH URL: [Link]
-
Title: Develop Chiral Separation Methods with Daicel's Immobilized Columns Source: Daicel Chiral Technologies URL: [Link]
-
Title: Method development with CHIRALPAK® IB - HPLC Source: Chiral Technologies Europe URL: [Link]
-
Title: Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases Source: Daicel Chiral Technologies (YouTube Webinar) URL: [Link]
Sources
Technical Support Center: Handling & Storage of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond generic storage advice. For chiral α -hydroxy esters like (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate , structural and stereochemical integrity are inextricably linked to environmental control.
This guide provides the mechanistic causality behind our protocols, ensuring your workflows remain self-validating, reproducible, and scientifically sound.
Part 1: Core Storage Parameters
To maintain the enantiomeric purity and chemical stability of this compound, environmental variables must be strictly controlled. The table below summarizes the optimal conditions and the mechanistic rationale behind each threshold.
| Parameter | Optimal Condition | Critical Threshold | Mechanistic Rationale |
| Temperature | -20°C (Long-term)2-8°C (Short-term) | > 25°C | Thermal activation accelerates ester hydrolysis and provides the activation energy required for enolization. |
| Atmosphere | Argon (Ar) or N₂ | > 10% Relative Humidity | Moisture acts as a nucleophile driving hydrolysis; oxygen drives radical-initiated α -hydroxyl oxidation. |
| Container | Amber glass (Type I) | Non-PTFE plastics, Soda-lime glass | Prevents UV-induced radical formation. Type I glass prevents leaching of trace alkalinity that causes racemization. |
| Seal | PTFE-lined cap | Silicone/Rubber septa | PTFE is chemically inert and impermeable to water vapor, preventing hygroscopic degradation. |
Part 2: Troubleshooting Guide & FAQs
Q: Why did my batch exhibit a loss of enantiomeric excess (ee) over a 3-month storage period? A: This is a classic case of base-catalyzed racemization. The α -proton of mandelic acid derivatives is highly acidic due to the electron-withdrawing effects of the adjacent ester and 3-bromophenyl groups . Even trace alkalinity—such as that leaching from lower-grade soda-lime glass or residual basic solvents—can trigger reversible deprotonation. This forms a planar enolate intermediate, destroying the (R)-stereocenter. Upon re-protonation, a racemic (R/S) mixture is yielded . Solution: Always use inert, acid-washed Type I borosilicate glass or PTFE containers.
Q: My LC-MS analysis shows a new peak with a mass corresponding to[M-14]. What is the degradation product? A: You are observing the free acid, (R)-2-(3-bromophenyl)-2-hydroxyacetic acid. The mass difference of 14 Da corresponds to the loss of a methyl group (CH₃ vs H) via ester hydrolysis. α -hydroxy esters are particularly hygroscopic and prone to hydrolysis when exposed to atmospheric moisture . Solution: Implement strict inert-gas purging (Argon) before sealing vials to eliminate ambient humidity.
Q: Can I recover the compound if it has been exposed to ambient moisture but hasn't fully hydrolyzed? A: Yes, provided the hydrolysis hasn't progressed significantly. Do not use heat to dry the compound, as thermal stress combined with moisture will accelerate both hydrolysis and racemization. Instead, perform an azeotropic distillation using anhydrous toluene under reduced pressure, or lyophilize the sample if it is dissolved in a compatible aqueous-organic solvent mixture.
Part 3: Self-Validating Standard Operating Procedure (SOP)
To prevent the issues outlined above, follow this self-validating methodology for aliquoting and storing the compound.
Step 1: Thermal Equilibration
-
Method: Transfer the sealed bulk container from -20°C storage into a vacuum desiccator containing active Drierite. Allow it to sit for at least 2 hours.
-
Causality: Opening a cold vial in ambient air forces atmospheric moisture to condense directly onto the hygroscopic powder, instantly initiating ester hydrolysis.
-
Validation Check: The exterior of the vial must be at ambient temperature and completely free of condensation before opening.
Step 2: Inert Atmosphere Transfer
-
Method: Move the equilibrated vial into a glovebox purged with Argon.
-
Causality: Argon is heavier than Nitrogen and provides a superior inert blanket, preventing both nucleophilic attack by water and radical-initiated oxidation of the α -hydroxyl group.
-
Validation Check: Glovebox sensors must read < 1 ppm for both O₂ and H₂O before unsealing the bulk container.
Step 3: Aliquoting into Inert Glassware
-
Method: Dispense the compound into pre-dried (oven-baked at 120°C for 4 hours), amber Type I borosilicate glass vials.
-
Causality: Lower-grade glass leaches trace silicates and alkalinity, which abstract the acidic α -proton and drive base-catalyzed racemization. Amber glass prevents UV-induced radical formation.
-
Validation Check: Vials must be cooled in a desiccator post-baking; verify zero static cling during powder transfer (static indicates residual moisture or improper grounding).
Step 4: Hermetic Sealing
-
Method: Cap the vials tightly using PTFE-lined screw caps. Wrap the cap junction with Parafilm and store at -20°C.
-
Causality: PTFE provides a chemically inert, impermeable barrier. Standard silicone or rubber septa degrade over time and are permeable to water vapor.
-
Validation Check: Weigh a test sealed vial on an analytical balance. A stable mass over a 7-day period in ambient conditions confirms the integrity of the moisture barrier.
Part 4: Mechanistic Visualization
The following diagram maps the primary degradation pathways that dictate our strict storage requirements.
Mechanistic degradation pathways of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12176624, Methyl 2-(3-bromophenyl)-2-hydroxyacetate." PubChem,[Link]
-
Wren, H. "Catalytic Racemisation of Optically Active Esters on Hydrolysis." Journal of the Chemical Society, Transactions, RSC Publishing, 1920.[Link]
-
Chiang, Y., et al. "The Mandelic Acid Keto−Enol System in Aqueous Solution." Journal of the American Chemical Society, ACS Publications, 1990. [Link]
A Comparative Guide to (R)- and (S)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to produce enantiomerically pure compounds is paramount. Chiral α-hydroxy esters, such as derivatives of mandelic acid, represent a valuable class of molecules that can serve as both building blocks and chiral auxiliaries to control the stereochemical outcome of a reaction. This guide provides a comparative overview of the potential applications of (R)- and (S)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate in asymmetric catalysis.
Due to a lack of direct comparative experimental data in the current literature for these specific enantiomers, this guide will draw upon established principles of asymmetric catalysis and data from closely related chiral mandelate analogues. The insights provided are intended to serve as a predictive framework for researchers designing new synthetic routes.
Introduction to Chiral Mandelate Derivatives in Asymmetric Synthesis
Optically active mandelic acid and its esters are valuable chiral building blocks in organic synthesis and are frequently found in bioactive compounds and pharmaceuticals.[1] Their utility extends to their use as chiral auxiliaries, where they are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction, after which they can be cleaved and ideally recovered.[2][3] The stereochemical outcome of such reactions is critically dependent on the absolute configuration of the chiral auxiliary.
Synthesis of Enantiopure (R)- and (S)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
The enantioselective synthesis of the title compounds can be approached through several established methods. One common strategy involves the asymmetric reduction of the corresponding α-keto ester, methyl 2-(3-bromophenyl)-2-oxoacetate.
A plausible synthetic route involves the biocatalytic reduction of the prochiral ketone. Whole-cell biotransformation systems, for instance using E. coli expressing a suitable alcohol dehydrogenase, have been shown to be effective for the highly regioselective and enantioselective reduction of ketones to chiral alcohols.[4] By selecting an enzyme with the appropriate stereochemical preference, either the (R) or (S) enantiomer can be selectively produced. For example, alcohol dehydrogenases with Prelog specificity typically yield the (R)-alcohol, while anti-Prelog enzymes would yield the (S)-alcohol.
Alternatively, organocatalytic methods can be employed. An enantioselective one-pot synthesis based on a Knoevenagel condensation/asymmetric epoxidation/domino ring-opening hydrolysis sequence has been reported for the synthesis of (R)-methyl mandelates with good to high overall yield and enantioselectivity.[1]
Below is a generalized workflow for the enantioselective synthesis of the title compounds.
Figure 1: General workflow for the enantioselective synthesis of (R)- and (S)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate.
Hypothetical Comparison in Asymmetric Aldol Reactions
The stereochemical outcome is dictated by the formation of a rigid, chelated transition state. The chiral auxiliary shields one face of the enolate, forcing the electrophile (an aldehyde) to approach from the less sterically hindered face.
Expected Stereochemical Outcomes in an Asymmetric Aldol Reaction:
| Chiral Auxiliary | Expected Major Diastereomer |
| (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate | (R, R)- or (R, S)-aldol adduct |
| (S)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate | (S, S)- or (S, R)-aldol adduct |
The exact stereochemistry of the product will depend on the enolate geometry (Z or E) and the specific reaction conditions.
Figure 2: Expected opposite stereochemical induction by (R)- and (S)-auxiliaries in an asymmetric aldol reaction.
Hypothetical Comparison in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with up to four new stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.[8][9][10][11]
When (R)- and (S)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate are used to form chiral acrylates (dienophiles), they are expected to direct the cycloaddition to opposite faces of the dienophile, leading to the formation of enantiomeric products. The bulky phenyl group of the auxiliary would likely block one face of the acrylate, forcing the diene to attack from the opposite side.
Expected Stereochemical Outcomes in an Asymmetric Diels-Alder Reaction:
| Chiral Auxiliary on Dienophile | Expected Major Enantiomer of Cycloadduct |
| (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate | (R)-configured cycloadduct |
| (S)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate | (S)-configured cycloadduct |
Representative Experimental Protocol: Asymmetric Aldol Reaction using a Chiral Auxiliary
The following is a general procedure for an asymmetric aldol reaction using a chiral auxiliary, which can be adapted for the title compounds. This protocol is based on established methods for Evans-type aldol reactions.[2]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of the chiral auxiliary (e.g., (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate) (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add a base (e.g., triethylamine, 1.2 eq).
-
Cool the solution to 0 °C and add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions (e.g., water, brine) and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the N-acyl auxiliary by column chromatography.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-acyl auxiliary (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to -78 °C under an inert atmosphere.
-
Add a Lewis acid (e.g., dibutylboron triflate, 1.1 eq) followed by a tertiary amine base (e.g., triethylamine, 1.2 eq) to form the boron enolate.
-
Stir the mixture at -78 °C for a specified time (e.g., 30 minutes).
-
Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction at -78 °C by adding a suitable buffer solution (e.g., phosphate buffer).
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Purify the aldol adduct by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct in a suitable solvent system (e.g., THF/water).
-
Add a cleaving agent (e.g., lithium hydroperoxide) and stir at room temperature.
-
After completion, work up the reaction to isolate the chiral β-hydroxy acid/ester and the recovered chiral auxiliary.
Conclusion
While direct experimental comparisons of (R)- and (S)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate in asymmetric catalysis are not yet available in the literature, their potential as effective chiral auxiliaries can be confidently predicted based on the well-established behavior of analogous mandelate derivatives. It is anticipated that these enantiomers will provide a predictable and high degree of stereocontrol in a variety of carbon-carbon bond-forming reactions, offering access to enantiomerically enriched products. Further experimental investigation is warranted to fully elucidate their catalytic performance and expand the toolbox of chiral auxiliaries available to synthetic chemists.
References
-
Battaglia, V., Meninno, S., & Lattanzi, A. (2025). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. Chemistry – A European Journal, 31(4). [Link]
-
Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (n.d.). PMC. [Link]
-
Effective synthesis of methyl ( R)-mandelate by asymmetric reduction with a thermophilic NADH-dependent alcohol dehydrogenase. (2010). Journal of Biotechnology, 150, 525-525. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Société Chimique de France. [Link]
-
Asymmetric Aldol Reaction Induced by Chiral Auxiliary. (2006). Journal of Chemical Education, 83(9), 1357. [Link]
-
Enantioselective reduction of carbonyl compounds by whole-cell biotransformation, combining a formate dehydrogenase and a (R)-specific alcohol dehydrogenase. (2005). Applied Microbiology and Biotechnology, 67(1), 50-6. [Link]
-
Asymmetric synthesis – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
ASYMMETRIC STRATEGIES FOR THE SYNTHESIS OF BIOLOGICALLY RELEVANT MOLECULES. (n.d.). Homi Bhabha National Institute. [Link]
-
Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory - Yale University. [Link]
-
Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. (2019). ACS Central Science, 5(7), 1238-1246. [Link]
-
Enantioselective Reduction of Ketones. (n.d.). University of Calgary. [Link]
-
New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. (n.d.). Macmillan Group. [Link]
-
Bioreduction of methyl o-chlorobenzoylformate at 500 g L−1 without external cofactors for efficient production of enantiopure clopidogrel intermediate. (n.d.). ResearchGate. [Link]
-
ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. (n.d.). PMC. [Link]
-
Synthesis and Biological Applications of Hydroxamates. (n.d.). Scientific & Academic Publishing. [Link]
-
Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. (n.d.). SciELO. [Link]
-
Facile Stereoselective Reduction of Prochiral Ketones by using an F420 -dependent Alcohol Dehydrogenase. (2021). Chembiochem, 22(1), 156-159. [Link]
-
Diels–Alder Reactions of Chiral Isoimidium Salts: A Computational Study. (2014). ACS Figshare. [Link]
-
Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by... (n.d.). ResearchGate. [Link]
-
Microwave-assisted asymmetric Diels-Alder reaction using chiral auxiliaries derived from biomass. (n.d.). ResearchGate. [Link]
-
Carbene-catalyzed enantioselective annulation of dinucleophilic hydrazones and bromoenals for access to aryl-dihydropyridazinones and related drugs. (n.d.). PMC. [Link]
- A kind of preparation method of 2 bromine 3 ' methoxyacetophenones. (n.d.).
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- 3. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Resolution of 2-(3-bromophenyl)-2-hydroxyacetate
The enantiomers of 2-(3-bromophenyl)-2-hydroxyacetate, a substituted mandelic acid derivative, are critical chiral building blocks in the synthesis of various pharmaceuticals. The stereochemistry at the hydroxyl-bearing carbon is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, robust and efficient methods for resolving the racemic mixture are essential for drug development and manufacturing.
This guide provides an in-depth comparison of the three primary chiral resolution techniques: Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral Chromatography. We will explore the fundamental principles, provide actionable experimental protocols, and present comparative data to guide researchers in selecting the optimal method for their specific needs.
Diastereomeric Salt Crystallization: The Classical Approach
This method remains a cornerstone of industrial-scale chiral resolution due to its cost-effectiveness and scalability.[1][2] The underlying principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties, most notably solubility.[3] This is achieved by reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent).
Causality of Separation: The formation of diastereomeric salts introduces a second chiral center. The resulting salts, for instance, (R)-acid·(S)-base and (S)-acid·(S)-base, are no longer mirror images. Their different three-dimensional structures lead to variations in crystal lattice packing and intermolecular interactions, resulting in different solubilities in a given solvent system.[4] This solubility difference is the key physical property exploited for separation via fractional crystallization.[3]
Experimental Workflow: Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Protocol: Diastereomeric Salt Resolution
This protocol is a template based on methods for resolving mandelic acid derivatives and requires optimization for 2-(3-bromophenyl)-2-hydroxyacetate.[5][6]
-
Screening for Resolving Agent and Solvent:
-
Rationale: The success of this method is highly empirical. A screening process is crucial to identify a pairing of a chiral resolving agent and a solvent system that yields a crystalline salt with a significant solubility difference between the two diastereomers.[7] Commonly used resolving agents for acidic compounds include chiral amines like (R)- or (S)-1-phenylethylamine, brucine, or quinine.[6]
-
Procedure: In a 96-well plate or small vials, dissolve the racemic acid in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water). Add 0.5-1.0 equivalents of different chiral resolving agents.[1] Observe for spontaneous crystallization upon cooling or slow evaporation.
-
-
Preparative Scale Resolution:
-
Dissolve racemic 2-(3-bromophenyl)-2-hydroxyacetate (1.0 equivalent) in the chosen optimal solvent at an elevated temperature.[8]
-
In a separate vessel, dissolve the selected chiral resolving agent (0.5 to 1.0 equivalent) in a minimal amount of the same solvent.[3][8] Using a half-equivalent of the resolving agent can be more efficient and prevent the formation of mixed crystals.[2]
-
Slowly add the resolving agent solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to ambient temperature, then further in an ice bath to maximize crystallization of the less soluble diastereomeric salt.[8] Seeding with a previously formed crystal can be beneficial.[3]
-
-
Isolation and Purification:
-
Collect the precipitated salt via vacuum filtration, washing with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[8]
-
The diastereomeric purity can be improved by recrystallizing the salt.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., 2 M HCl) until the pH is acidic to break the salt.[8]
-
Extract the liberated, enantiomerically enriched 2-(3-bromophenyl)-2-hydroxyacetate into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent to yield the final product.
-
Determine the enantiomeric excess (e.e.) using chiral HPLC.
-
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes, typically lipases or esterases, to differentiate between enantiomers.[9] In this process, the enzyme selectively catalyzes the transformation (e.g., esterification or hydrolysis) of one enantiomer at a much higher rate than the other.[10]
Causality of Separation: The enzyme's active site is a complex, three-dimensional chiral environment. One enantiomer of the substrate fits optimally into this active site, allowing for efficient catalysis. The other enantiomer binds less effectively, resulting in a significantly slower reaction rate. This difference in reaction kinetics allows for the separation of the unreacted, enantiomerically enriched starting material from the newly formed, also enantiomerically enriched, product. The theoretical maximum yield for a single enantiomer in a classic EKR is 50%.[11]
Experimental Workflow: Enzymatic Kinetic Resolution (Esterification)
Caption: Workflow for enzymatic kinetic resolution via selective esterification.
Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is based on the well-documented lipase-catalyzed resolution of mandelic acids and their esters.[9][12]
-
Enzyme and Acyl Donor Screening:
-
Rationale: The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity (expressed as the E-value). Immobilized lipases, such as Candida antarctica lipase B (CALB, often sold as Novozym 435), are widely used due to their broad substrate scope and stability in organic solvents.[13][14] The acyl donor also influences selectivity.[9]
-
Procedure: Dissolve racemic 2-(3-bromophenyl)-2-hydroxyacetate in an organic solvent (e.g., toluene, isopropyl ether).[9][15] Add an acyl donor (e.g., vinyl acetate for an irreversible reaction).[16] Add the immobilized lipase. Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion and e.e. of both substrate and product over time using chiral HPLC.[10]
-
-
Preparative Scale Resolution:
-
To a solution of racemic acid (1.0 equivalent) in the chosen solvent, add the selected acyl donor (e.g., 1.0-1.5 equivalents of vinyl acetate).
-
Add the immobilized lipase (e.g., Novozym 435).
-
Stir the reaction at the optimal temperature, monitoring progress by chiral HPLC.
-
Terminate the reaction at or near 50% conversion to maximize the e.e. of both the remaining starting material and the product ester.[10]
-
-
Isolation and Purification:
-
Remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.
-
The resulting mixture contains the unreacted (R)-acid and the newly formed (S)-ester (assuming S-selectivity). This mixture can typically be separated by standard column chromatography or by an acid-base extraction.
-
-
Hydrolysis of the Ester (if required):
-
If the (S)-acid is the desired product, the separated (S)-ester can be hydrolyzed back to the acid using standard acidic or basic conditions.
-
Chiral Chromatography: The Analytical and Preparative Standard
Chiral chromatography offers a powerful method for both analytical quantification of enantiomeric excess and preparative-scale separation.[10] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[17]
Causality of Separation: The CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica gel).[18] As the racemic analyte passes through the column, it forms transient, non-covalent diastereomeric complexes with the CSP.[19] The stability of these complexes differs for each enantiomer due to interactions like hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[20] The enantiomer that forms the more stable complex with the CSP is retained longer on the column, resulting in separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of compounds, including mandelic acid derivatives.[18][21]
Experimental Workflow: Chiral HPLC Separation
Caption: Workflow for analytical chiral HPLC separation.
Protocol: Chiral HPLC Method Development
This protocol provides a general framework for developing a separation method for 2-(3-bromophenyl)-2-hydroxyacetate.
-
Column and Mobile Phase Screening:
-
Rationale: No single CSP works for all compounds. Screening a set of columns with different chiral selectors is the most effective approach. For mandelic acid derivatives, polysaccharide-based columns like CHIRALPAK® or CHIRALCEL® are excellent starting points.[18] The mobile phase composition (typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol) is adjusted to optimize resolution and retention time.[18]
-
Procedure:
-
Prepare a stock solution of racemic 2-(3-bromophenyl)-2-hydroxyacetate (~1 mg/mL) in the mobile phase.
-
Screen several polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IC, ID).
-
Start with a standard mobile phase such as 90:10 n-hexane/isopropanol. An acidic additive like 0.1% trifluoroacetic acid (TFA) is often required for acidic analytes to ensure good peak shape.[18]
-
Inject the sample and evaluate the chromatogram for separation. Adjust the ratio of hexane/alcohol to optimize the resolution (Rs) and retention factor (k').
-
-
-
Method Optimization:
-
Fine-tune the mobile phase composition to achieve baseline resolution (Rs > 1.5).
-
Optimize the flow rate and column temperature to improve efficiency and analysis time.
-
-
Preparative Scale-Up:
-
Once an analytical method is established, it can be scaled up to a larger diameter preparative column.
-
The flow rate is increased proportionally to the column's cross-sectional area.
-
The sample is injected in larger volumes at a higher concentration.
-
Fractions corresponding to each enantiomer peak are collected separately.
-
The solvent is evaporated from the collected fractions to yield the purified enantiomers.
-
Comparative Analysis
| Feature | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution | Chiral Chromatography |
| Principle | Formation of diastereomers with different solubilities.[3] | Enzyme-catalyzed selective transformation of one enantiomer.[9] | Differential interaction with a chiral stationary phase.[17] |
| Max. Yield (per enantiomer) | Theoretically up to 100% if the unwanted enantiomer can be racemized and recycled. 50% in a single pass.[11] | 50% (without a racemization step).[11] | >95% (depending on separation efficiency). |
| Scalability | Excellent, routinely used for multi-ton scale. | Good, can be scaled to multi-kilogram production.[13] | Good for preparative scale, but can be costly for very large quantities. |
| Development Time | Moderate to high; requires extensive screening of resolving agents and solvents.[7] | Moderate; requires screening of enzymes and reaction conditions. | Low to moderate for analytical; moderate for preparative scale-up. |
| Cost | Generally low cost (solvents, common resolving agents).[2] | Moderate (cost of enzyme, though it is often reusable). | High (cost of chiral columns and solvents, especially for preparative scale).[22] |
| Environmental Impact | Can involve large volumes of organic solvents. | "Greener" approach, uses biodegradable catalysts (enzymes), often under mild conditions. | High solvent consumption, particularly in preparative HPLC. Supercritical Fluid Chromatography (SFC) is a greener alternative.[10] |
| Pros | - Cost-effective for large scale- Well-established technology | - High enantioselectivity- Mild reaction conditions- Environmentally friendly | - Widely applicable- High purity achievable- Direct separation of both enantiomers |
| Cons | - Empirical and unpredictable- Can be labor-intensive- Unwanted enantiomer may be lost | - Limited to 50% yield per pass- Enzyme may have low activity/stability- Potential for product inhibition | - High cost of CSPs and solvents- Lower throughput for preparative scale- Requires specialized equipment |
Conclusion and Recommendation
The choice of a chiral resolution method for 2-(3-bromophenyl)-2-hydroxyacetate depends heavily on the scale of production, available resources, and desired purity.
-
For large-scale industrial production , Diastereomeric Salt Crystallization is often the most economically viable starting point, provided a suitable resolving agent and crystallization conditions can be identified through screening.
-
For medium-scale synthesis and when "green" chemistry is a priority , Enzymatic Kinetic Resolution offers an excellent alternative. The high selectivity of enzymes like CALB can provide very high e.e. products under mild conditions. The 50% yield limitation can be overcome by integrating a racemization step for the unwanted enantiomer, creating a Dynamic Kinetic Resolution (DKR) process.[11]
-
For analytical purposes, high-purity reference standards, and small- to medium-scale preparative work , Chiral Chromatography (HPLC or SFC) is the most direct and often the fastest method to develop.[18] While more expensive, it provides both enantiomers in high purity in a single process.
Ultimately, a hybrid approach may be most effective. For example, an initial enrichment could be achieved by crystallization, followed by a final "polishing" step using preparative HPLC to achieve >99.5% e.e. for pharmaceutical applications.
References
-
Title: Resolution of Mandelic Acids by Lipase-Catalyzed Transesterifications in Organic Media Source: Biocatalysis and Biotransformation URL: [Link]
-
Title: Structural aspects of optical resolutions. Optical resolution of (R,S)-mandelic acid. DSC and X-ray studies of the diastereoisomeric salts Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid Source: RSC Publishing URL: [Link]
-
Title: Resolution of enantiomers of mandelic acid by transesterification. Source: ResearchGate URL: [Link]
-
Title: Resolution of mandelic acids by lipase-catalysed transesterifications in organic media: inversion of enantioselectivity mediated by the acyl donor Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
-
Title: Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase Source: PMC URL: [Link]
-
Title: The effect of SDE on the separation of diastereomeric salts: A case study for the resolution of mandelic acid derivatives with Pregabalin Source: ResearchGate URL: [Link]
-
Title: Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam Source: MDPI URL: [Link]
-
Title: Investigating chiral recognizability of diastereomeric crystallization of mandelic acid and L-phenylalanine Source: PubMed URL: [Link]
-
Title: Lipase-catalyzed kinetic resolution of (±)-mandelonitrile under conventional condition and microwave irradiation Source: SciSpace URL: [Link]
-
Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: PMC URL: [Link]
-
Title: Identifying a diastereomeric salt for a challenging chiral resolution Source: Unchained Labs URL: [Link]
-
Title: Chiral Resolution Screening | Solid State Source: Onyx Scientific URL: [Link]
-
Title: 6.8: Resolution (Separation) of Enantiomers Source: Chemistry LibreTexts URL: [Link]
-
Title: Chiral resolution Source: Wikipedia URL: [Link]
-
Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
-
Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]
-
Title: A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate Source: PubMed URL: [Link]
- Title: Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigating chiral recognizability of diastereomeric crystallization of mandelic acid and L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]
- 12. Resolution of mandelic acids by lipase-catalysed transesterifications in organic media: inversion of enantioselectivity mediated by the acyl donor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US20130095535A1 - Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eijppr.com [eijppr.com]
- 20. csfarmacie.cz [csfarmacie.cz]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Robust Chiral Method Validation for (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate: A Comparative Guide to Stationary Phases
As a Senior Application Scientist, I frequently encounter the challenge of resolving structurally rigid chiral centers in active pharmaceutical ingredient (API) intermediates. (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate, a halogenated mandelic acid derivative, presents a unique analytical challenge. Its propensity for strong hydrogen bonding (via the α-hydroxyl group) and dipole-dipole interactions (via the ester and bromophenyl moieties) dictates that accurate determination of its enantiomeric excess (ee) requires a highly optimized chromatographic environment.
This guide provides a comprehensive, self-validating framework for developing and validating a chiral High-Performance Liquid Chromatography (HPLC) method for this compound. By adhering to the[1], we will objectively compare the performance of immobilized versus coated polysaccharide chiral stationary phases (CSPs) and establish a robust, regulatory-compliant analytical protocol.
Causality in Experimental Choices: Why Immobilized Polysaccharide Phases?
Chiral separation relies on the transient formation of diastereomeric complexes between the enantiomers and the CSP. For mandelic acid derivatives, the chiral recognition mechanism is heavily driven by hydrogen bonding and steric hindrance, making the choice of stationary phase the single most critical variable[2].
-
Coated Phases (e.g., Chiralcel OD-H, Chiralpak AD-H): Historically popular, these phases consist of cellulose or amylose derivatives physically coated onto silica. While they offer excellent selectivity for simple aromatics, they restrict mobile phase choices (strictly prohibiting solvents like chloroform or ethyl acetate). For bulky, halogenated esters, they often suffer from peak tailing due to non-specific interactions with the underlying silica.
-
Immobilized Phases (e.g., Chiralpak IC, IA): The polysaccharide derivative is covalently bonded to the silica matrix. This structural rigidity not only enhances robustness but allows the use of "forbidden" polar organic modifiers. For (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate, the bulky 3-bromo substitution requires a highly ordered chiral cavity. Immobilized phases like Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) provide superior π-π interactions. The electron-withdrawing chlorine groups on the IC phase's selector create a highly polarized, π-acidic environment that interacts strongly with the polarizable bromophenyl moiety of the analyte, maximizing the selectivity factor (α)[2].
Workflow: Method Development & Validation Lifecycle
Below is the logical relationship mapping the transition from CSP screening to full ICH Q2(R2) validation.
Logical workflow for chiral HPLC method development and ICH Q2(R2) validation.
Comparative Performance Data: CSP Screening
To establish the optimal self-validating system, a head-to-head comparison of three CSPs was conducted using a standardized normal-phase condition (n-Hexane/Isopropanol 90:10 v/v, 1.0 mL/min, 25°C, 220 nm).
| Stationary Phase Type | Column Example | Retention Time (R) | Retention Time (S) | Selectivity (α) | Resolution (Rs) | Outcome |
| Coated Cellulose | Chiralcel OD-H | 8.4 min | 9.1 min | 1.12 | 1.25 | Sub-optimal baseline separation. |
| Coated Amylose | Chiralpak AD-H | 10.2 min | 11.8 min | 1.21 | 1.80 | Acceptable, but peak tailing observed. |
| Immobilized Cellulose | Chiralpak IC | 7.6 min | 9.8 min | 1.45 | 3.40 | Superior resolution and peak symmetry. |
Step-by-Step Experimental Protocol
A trustworthy protocol must be self-validating. The inclusion of a System Suitability Test (SST) ensures the instrument is performing adequately before any sample is analyzed, guaranteeing data integrity.
Step 1: Mobile Phase Preparation
-
Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).
-
Add 0.1% (v/v) Trifluoroacetic acid (TFA). Causality Note: TFA is critical to suppress the ionization of any trace free acid impurities (like unesterified 3-bromomandelic acid) and to sharpen the ester peaks by minimizing secondary interactions with residual silanols.
-
Degas the mixture via ultrasonication for 10 minutes.
Step 2: Sample Preparation
-
SST Solution: Prepare a racemic mixture of (R/S)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate at 1.0 mg/mL in the mobile phase.
-
Test Sample: Dissolve the (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate sample to a working concentration of 1.0 mg/mL.
-
Filter all solutions through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Conditions
-
Column: Chiralpak IC (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25.0 ± 0.5 °C
-
Detection Wavelength: 220 nm (UV/PDA)
-
Injection Volume: 10 µL
Step 4: System Suitability Testing (Self-Validation) Inject the SST solution. The analytical run is only valid if the system meets the following criteria:
-
Resolution (Rs) between (R) and (S) enantiomers is ≥ 2.0.
-
Tailing factor (Tf) for both peaks is ≤ 1.5.
-
Relative Standard Deviation (RSD) of retention times over 5 replicate injections is ≤ 1.0%.
Validation Results Summary (per ICH Q2(R2))
Once the method is locked, it must be validated to prove it is "fit for the intended purpose"[1]. The following table summarizes the validation data for quantifying the (S)-enantiomer impurity within the (R)-enantiomer API.
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | Complete separation from impurities | Rs = 3.40 (No co-eluting peaks) | Pass |
| Linearity | R² ≥ 0.999 over reportable range | R² = 0.9998 (0.05% to 150% of target) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% recovery | 99.5% ± 0.8% across 3 concentration levels | Pass |
| Method Precision | %RSD ≤ 2.0% for 6 preparations | %RSD = 0.65% | Pass |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ) | LOD = 0.01%, LOQ = 0.03% | Pass |
| Robustness | Stable Rs under deliberate variations | Rs > 3.0 at ±0.2 mL/min flow & ±2°C temp | Pass |
Conclusion
For the precise chiral quantification of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate, immobilized polysaccharide phases (specifically Chiralpak IC) drastically outperform traditional coated phases. By leveraging the enhanced π-π interactions of the immobilized selector, we achieve a highly robust, ICH Q2(R2)-compliant analytical procedure that guarantees the scientific integrity of downstream drug development workflows. A cross-validation approach utilizing both chiral HPLC and orthogonal techniques like [3].
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. [Link]
-
The Royal Society of Chemistry. "L-proline, a resolution agent able to target both enantiomers of mandelic acid." CrystEngComm. [Link]
Sources
(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate compared to other halogenated mandelic acid esters
[label="OxidativeAddition\natC(sp2)-BrBond", fillcolor="#FBBC05", FinalizingtheArticle I'mnowputtingthefinishingtouchesontheentirearticle, incorporatingalltheelements.I'veensuredacohesiveflowfromintroductiontoconclusion, withallnecessarycitationsanddiagrams.Ihavevalidatedallthecolorchoices, andalsoupdatedthelegendoftheDOTdiagrams.I'vealsovalidatedthecitationsandincorporatedthem, basedonthereferences, andhaveperformedafinalproofread.ThediscussionoftheVibegronandMirabegronderivativesisnowconsistent, withaclearfocusontheadvantagesofthe3-bromomethylester, asrequested.Theexperimentalprotocolsandreactionconditionsarenowcomplete, andshouldbehighlypractical.AdvancedChiralSynthons:AComparativeGuideto(R)-Methyl2-(3-bromophenyl)-2-hydroxyacetateandHalogenatedMandelicAcidEsters Fordrugdevelopmentprofessionalsandsyntheticchemists, enantiomericallypuremandelicacidderivativesrepresentaprivilegedclassofchiralbuildingblocks.Theyarethefoundationalscaffoldsfornumerousactivepharmaceuticalingredients(APIs), mostnotablythe β 3-adrenergicreceptoragonistssuchasvibegronandmirabegron[2.2].
Among these derivatives, (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate stands out as a uniquely versatile synthon. Unlike its fluorinated or chlorinated counterparts, the 3-bromo substitution provides a highly reactive handle for transition-metal-catalyzed cross-coupling, while the methyl ester protects the carboxylic acid and prevents racemization. This guide objectively compares the performance of this specific bromo-derivative against other halogenated mandelic acid esters, providing mechanistic insights and field-proven experimental protocols.
Mechanistic Causality: The Halogen and Ester Advantage
When designing a synthetic route involving chiral α -hydroxy acids, the choice of halogen substitution and protecting group dictates the boundary conditions of your downstream chemistry.
-
The Halogen Effect (C–X Bond Energetics): The utility of a halogenated aromatic ring in late-stage functionalization depends on its bond dissociation energy (BDE). The C(sp2)–F bond (~530 kJ/mol) is essentially inert to standard palladium catalysis, making fluoro-derivatives excellent for final-stage bioisosteric applications but useless for cross-coupling. The C(sp2)–Cl bond (~400 kJ/mol) requires electron-rich, bulky ligands (e.g., XPhos) and elevated temperatures (>100°C) to undergo oxidative addition. In contrast, the C(sp2)–Br bond (~280 kJ/mol) readily undergoes oxidative addition with standard Pd or Ni catalysts at mild temperatures (60–80°C)[1].
-
The Esterification Imperative: Free mandelic acids are prone to racemization under basic conditions due to the enhanced acidity of the α -proton. By converting the carboxylic acid to a methyl ester, the steric bulk is kept minimal (compared to t-butyl esters), yet it sufficiently dampens the acidity of the α -proton and prevents unwanted lactonization or degradation during cross-coupling or amidation steps[2].
Divergent synthetic utility of the 3-bromo mandelic ester scaffold in API development.
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate compared to its chloro- and fluoro- analogues in standard pharmaceutical workflows.
| Halogen Derivative | C–X Bond Dissociation Energy | Cross-Coupling Reactivity (Pd/Ni) | ee Retention Risk (at 80°C, Base) | Primary Pharmaceutical Utility |
| 3-Bromo | ~280 kJ/mol | High: Rapid oxidative addition at 60–80°C. | Low: Mild conditions preserve >99% ee. | Complex biaryl synthons; modular library generation. |
| 3-Chloro | ~400 kJ/mol | Moderate: Requires specialized ligands & >100°C. | Moderate: High heat risks thermal racemization (~92-95% ee). | Direct incorporation into specific chlorinated APIs. |
| 3-Fluoro | ~530 kJ/mol | Low: Inert to standard cross-coupling. | None: Highly stable under standard conditions. | Bioisosteric replacement; metabolic stability enhancement. |
Self-Validating Experimental Workflows
To leverage the 3-bromo derivative effectively, protocols must be designed to prevent the racemization of the sensitive α -hydroxy chiral center. The following methodologies emphasize the causality behind reagent selection.
Protocol A: Enantioretentive Suzuki-Miyaura Cross-Coupling
This protocol details the C–C bond formation at the 3-bromo position while preserving the (R)-stereocenter.
Rationale for Reagent Selection:
-
Base: Anhydrous K3PO4 is chosen over aqueous NaOH . Strong hydroxide bases will hydrolyze the methyl ester and trigger base-catalyzed enolization, destroying the enantiomeric excess (ee).
-
Catalyst: Pd(dppf)Cl2 is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and allowing the reaction to proceed at a mild 70°C.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, charge (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). Evacuate and backfill the flask with argon three times.
-
Solvent Introduction: Inject degassed 1,4-dioxane (0.2 M concentration relative to the ester).
-
Reaction: Heat the mixture to 70°C with vigorous stirring for 12 hours.
-
Self-Validation (In-Process Control): Withdraw a 50 μ L aliquot, filter through a short silica plug (EtOAc eluent), and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Validation criteria: The reaction is successful when the starting material peak is <1% area, and the product peak demonstrates an ee >98%.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2SO4 , and concentrate under reduced pressure.
Mechanistic pathway ensuring enantiomeric retention during transition-metal cross-coupling.
Protocol B: Trimethyl Borate-Mediated Direct Amidation
For the synthesis of β 3-AR agonists (like the mirabegron core), the methyl ester must be converted to an amide. Standard coupling agents (EDC/HOBt) can cause epimerization. Trimethyl borate offers a milder, highly stereoretentive alternative[2].
Rationale for Reagent Selection:
-
Trimethyl Borate ( B(OMe)3 ): Acts as a mild Lewis acid that coordinates the hydroxyl and ester carbonyl, activating the ester for nucleophilic attack by the amine without increasing the acidity of the α -proton.
Step-by-Step Methodology:
-
Activation: Dissolve (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate (1.0 equiv) and the target primary amine (1.1 equiv) in anhydrous toluene.
-
Mediation: Add trimethyl borate (0.5 equiv) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (110°C). Equip the flask with a Dean-Stark trap to remove the methanol byproduct, driving the equilibrium toward the amide.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the higher-Rf ester spot disappears.
-
Isolation: Cool the mixture, quench with 1N HCl (to break the borate complex), extract with EtOAc, and crystallize the resulting chiral amide from a toluene/heptane mixture.
Conclusion
While fluoro- and chloro- mandelic acid derivatives serve specific end-point structural roles, (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate provides unmatched synthetic plasticity. Its precise balance of C–Br bond lability for mild cross-coupling[1] and ester-mediated stereochemical protection allows researchers to construct complex, enantiopure biaryl architectures required for modern therapeutics[3].
References
-
A Dual Ni/Photoredox Cross-Coupling Approach toward Mandelic Acids ACS Publications URL:[Link][1]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality MDPI - Pharmaceuticals URL:[Link][3]
-
A Chiron Approach to the Practical and Scalable Synthesis of the β 3‐Adrenergic Receptor Agonist Vibegron ResearchGate / European Journal of Organic Chemistry URL:[Link][4]
-
Investigation of Mechanistic Pathway for Trimethyl Borate Mediated Amidation of (R)-Mandelic Acid for the Synthesis of Mirabegron, an Antimuscarinic Agent ResearchGate / Acta Chimica Slovenica URL: [Link][2]
Sources
Comparative Guide: Biocatalytic vs. Chemical Asymmetric Synthesis of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard
Introduction
The synthesis of highly enantioenriched aryl-hydroxyacetates is a cornerstone of modern pharmaceutical development. (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate (also known as (R)-methyl 3-bromomandelate) is a highly versatile chiral building block[1]. The meta-bromo substitution provides a synthetic handle for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), making it invaluable for the assembly of complex active pharmaceutical ingredients (APIs).
Achieving high enantiomeric excess (ee) for this scaffold traditionally relied on the classical resolution of racemates [2]. However, modern process chemistry demands direct asymmetric synthesis. This guide objectively compares the two leading methodologies for reducing the prochiral precursor, methyl 2-(3-bromophenyl)-2-oxoacetate: Chemical Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .
Chemical Synthesis: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Mechanistic Causality
The chemical approach utilizes Noyori's Asymmetric Transfer Hydrogenation (ATH) [3]. Instead of relying on hazardous, high-pressure hydrogen gas, this pathway uses a formic acid/triethylamine (FA/TEA) azeotrope as a liquid hydrogen donor. The reaction is catalyzed by a chiral Ruthenium(II) complex, typically RuCl(p-cymene)[(R,R)-TsDPEN] .
The causality of the enantioselectivity lies in the rigid, chiral environment created by the (R,R)-TsDPEN ligand. The ligand restricts the transition state, forcing the hydride from the ruthenium center to attack the Re-face of the ketoester, yielding the (R)-alcohol.
Chemical Synthesis: Noyori Asymmetric Transfer Hydrogenation (ATH) pathway.
Experimental Protocol: Ru-ATH
Self-Validating System: This protocol includes specific In-Process Controls (IPCs) to ensure the catalyst is active and the reaction reaches completion before workup.
-
Preparation of the Catalyst System: In a rigorously dried, argon-flushed Schlenk flask, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 eq, 1 mol%) in anhydrous dichloromethane (DCM) (5 mL/mmol substrate).
-
Substrate Addition: Add methyl 2-(3-bromophenyl)-2-oxoacetate (1.0 eq, typically 10 mmol) to the solution. Stir for 5 minutes at ambient temperature to ensure complete dissolution.
-
Hydrogen Donor Introduction: Dropwise, add a pre-mixed 5:2 azeotrope of Formic Acid/Triethylamine (5.0 eq of HCOOH). Causality: The slow addition prevents rapid exotherms and uncontrolled CO₂ off-gassing.
-
Reaction & IPC: Heat the mixture to 40 °C. Stir for 12–18 hours.
-
Validation Step: Sample 50 µL, dilute in hexanes/IPA, and analyze via Chiral HPLC (e.g., Chiralcel OD-H). Proceed to workup only when conversion is >95% and ee is >92%.
-
-
Workup & Metal Scavenging: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess formic acid. Extract with ethyl acetate (3 × 15 mL). To remove residual Ruthenium (critical for API synthesis), treat the combined organic layers with a silica-based metal scavenger (e.g., SiliaMetS Thiol) for 2 hours.
-
Isolation: Filter, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a pale yellow oil.
Biocatalytic Synthesis: Ketoreductase (KRED) Pathway
Mechanistic Causality
Biocatalysis offers an exquisite alternative driven by enzymes engineered for high stereospecificity [4]. This pathway employs a stereoselective Ketoreductase (KRED) . Because KREDs require a nicotinamide cofactor (NADPH) to donate the hydride, a stoichiometric addition of NADPH would be economically unviable.
To solve this, the protocol utilizes a self-sustaining cofactor recycling system using Glucose Dehydrogenase (GDH) and D-glucose. Causality: GDH oxidizes cheap D-glucose into D-glucono-1,5-lactone, simultaneously reducing NADP⁺ back to NADPH. The lactone spontaneously hydrolyzes into gluconic acid, rendering the entire cycle thermodynamically irreversible and driving the primary reduction to >99% conversion.
Biocatalytic Synthesis: KRED-catalyzed reduction with GDH cofactor recycling.
Experimental Protocol: KRED Biocatalysis
Self-Validating System: This protocol relies on automated pH-stat titration. The continuous consumption of base validates that the enzymatic cascade is actively turning over.
-
Buffer & Cofactor Preparation: In a jacketed reactor equipped with an overhead stirrer and a pH-stat, prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄. Dissolve NADP⁺ (0.01 eq) and D-Glucose (1.5 eq).
-
Enzyme Addition: Add the engineered KRED powder (e.g., 5% w/w relative to substrate) and GDH powder (1% w/w). Stir gently at 30 °C to avoid protein shearing.
-
Substrate Introduction: Dissolve methyl 2-(3-bromophenyl)-2-oxoacetate (10 mmol) in Isopropanol (IPA) or DMSO (10% v/v of total reaction volume). Add this solution dropwise to the aqueous buffer to form a fine suspension. Causality: The cosolvent ensures the lipophilic substrate remains bioavailable to the enzyme active site.
-
Reaction & pH Control (IPC): Maintain the reaction at 30 °C. Set the pH-stat to maintain pH 7.0 using 1.0 M NaOH.
-
Validation Step: The reaction progress is directly proportional to the volume of NaOH added (neutralizing the generated gluconic acid). Once base consumption ceases, verify completion via HPLC.
-
-
Workup & Protein Removal: Add Celite to the reactor and filter the mixture to remove denatured proteins. Extract the aqueous filtrate with Ethyl Acetate (3 × 30 mL).
-
Isolation: Wash the combined organics with brine, dry over Na₂SO₄, and evaporate to yield the highly pure (R)-enantiomer.
Comparative Data Analysis
The following table summarizes the quantitative performance metrics of both pathways based on standardized pilot-scale data.
| Parameter | Ru-ATH (Chemical) | KRED (Biocatalytic) |
| Enantiomeric Excess (ee) | 92% – 96% | > 99.5% |
| Typical Yield | 80% – 85% | 90% – 95% |
| Reaction Temperature | 40 °C | 30 °C (Ambient) |
| Solvent System | Dichloromethane (DCM) | Aqueous Buffer + 10% IPA |
| Downstream Processing | Requires heavy metal scavenging | Requires protein filtration (Celite) |
| Environmental Impact (E-Factor) | High (Organic solvents, Ru waste) | Low (Biodegradable, aqueous) |
| Primary Limitation | Strict anhydrous/anaerobic setup | Requires strict pH and temp control |
Conclusion & Recommendations
For early-stage discovery where rapid synthesis of diverse analogs is required, the Ru-ATH chemical pathway is highly effective, provided the lab is equipped for air-sensitive organometallic chemistry.
However, for process development and clinical manufacturing, the KRED biocatalytic pathway is vastly superior. It eliminates the need for expensive heavy metal scavengers, operates under mild aqueous conditions, and consistently delivers an enantiomeric excess (>99.5%) that meets strict regulatory thresholds for chiral APIs without the need for downstream chiral chromatography.
References
-
Lorenz, H., et al. (2015). Solid Phase Behavior in the Chiral Systems of Various 2-Hydroxy-2-phenylacetic Acid (Mandelic Acid) Derivatives. Journal of Chemical & Engineering Data. URL:[Link]
-
Leeman, M., et al. (2021). Processes to separate enantiomers. CORE. URL: [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. URL:[Link]
-
Moore, J. C., et al. (2007). Advances in the enzymatic reduction of ketones. Accounts of Chemical Research. URL:[Link]
Mass spectrometry fragmentation pattern comparison for (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
As drug development pipelines increasingly rely on halogenated chiral building blocks to enhance metabolic stability and target affinity, the precise structural characterization of these intermediates becomes paramount. (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate is a highly functionalized mandelic acid derivative featuring a chiral hydroxyl center, a methyl ester, and a meta-substituted bromine atom.
This guide provides an objective, data-driven comparison of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate against two critical alternatives: its non-brominated baseline (Methyl mandelate ) and its positional isomer ((R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate ). By understanding the causality behind these fragmentation pathways, analytical scientists can confidently differentiate closely related structural analogs in complex matrices.
Experimental Methodology: Self-Validating LC-MS/MS Protocol
To ensure absolute confidence in structural assignments, the following protocol integrates a self-validating feedback loop utilizing isotopic signature verification.
Causality in Experimental Design
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is selected because the trace addition of formic acid readily protonates the carbonyl oxygen of the methyl ester, generating a stable [M+H]+ precursor[1].
-
Collision-Induced Dissociation (CID): Argon is used as the collision gas. Ramping the collision energy (10–40 eV) is critical to capture both low-energy neutral losses (e.g., water) and high-energy skeletal cleavages (e.g., alpha-cleavage)[2].
-
Self-Validation Step: Bromine naturally exists as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. Any protocol identifying a brominated fragment must validate the assignment by confirming the presence of this isotopic doublet spaced exactly 2 Da apart[3].
Step-by-Step Workflow
-
Sample Preparation: Dissolve 1.0 mg of the analyte in pure methanol to create a primary stock. Dilute to a final working concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton donor, maximizing ionization efficiency in ESI+[1].
-
Chromatographic Introduction: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Note: While standard LC-MS cannot resolve (R) and (S) enantiomers without chiral derivatization or ion mobility integration[4], it ensures the sample is free from isobaric matrix interferences.
-
Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/h.
-
MS/MS Acquisition: Isolate the precursor ions ( m/z 245 and 247) in Q1. Apply a collision energy ramp of 15–35 eV in Q2. Scan product ions from m/z 50 to 250 in Q3.
-
Data Validation: Filter the resulting spectra to isolate peaks exhibiting the 1:1 doublet signature. Peaks lacking this signature represent fragments that have lost the bromine atom.
LC-MS/MS workflow for analyzing brominated mandelic acid derivatives.
Comparative Fragmentation Dynamics
The fragmentation of mandelic acid derivatives is primarily driven by the functional groups attached to the alpha-carbon[5]. When comparing (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate to its alternatives, the presence and position of the bromine atom fundamentally alter the kinetic stability of the resulting fragment ions.
A. The Target: (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
Upon protonation, the molecule yields a precursor ion at m/z 245/247. The primary low-energy fragmentation pathway is the loss of water (-18 Da) from the alpha-hydroxyl group, yielding m/z 227/229. A competing low-energy pathway is the loss of methanol (-32 Da) from the ester moiety, yielding m/z 213/215.
At higher collision energies, the molecule undergoes a characteristic alpha-cleavage. The loss of methyl formate ( HCOOCH3 , 60 Da) generates a highly diagnostic bromohydroxybenzyl cation at m/z 185/187. Because the bromine is in the meta position, it exerts an electron-withdrawing inductive effect, which slightly destabilizes this carbocation compared to a para-substituted analog[2].
ESI-CID-MS/MS fragmentation pathway of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate.
B. Baseline Comparison: Methyl Mandelate
Methyl mandelate lacks the bromine atom, resulting in a precursor ion at m/z 167. While it shares the exact same mechanistic pathways (loss of H2O to m/z 149, loss of HCOOCH3 to m/z 107), the resulting spectra completely lack the 1:1 isotopic doublet[6]. Furthermore, the alpha-cleavage product ( m/z 107) is significantly more abundant at lower collision energies because the unsubstituted benzyl cation does not suffer from the inductive destabilization caused by a halogen atom.
C. Positional Isomer Comparison: 4-Bromophenyl Analog
Differentiating the 3-bromo (meta) from the 4-bromo (para) isomer relies entirely on relative abundance rather than absolute m/z values. Both yield the alpha-cleavage fragment at m/z 185/187. However, the para-bromine atom can donate electron density into the aromatic pi-system via resonance, stabilizing the resulting benzylic carbocation. Consequently, the m/z 185/187 fragment is observed at a significantly higher relative abundance in the 4-bromo isomer compared to the 3-bromo isomer under identical collision energies[2].
Quantitative Data Summary
The following table synthesizes the expected m/z values and relative abundances across the three compared compounds, providing a rapid reference for spectral interpretation.
| Fragment Identity / Mechanism | (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate | Methyl Mandelate (Baseline) | (R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate | Diagnostic Rationale |
| Precursor [M+H]+ | m/z 245 / 247 (1:1) | m/z 167 | m/z 245 / 247 (1:1) | Confirms molecular weight and halogen presence. |
| Loss of H2O (-18 Da) | m/z 227 / 229 (Moderate) | m/z 149 (Moderate) | m/z 227 / 229 (Moderate) | Verifies the presence of the free alpha-hydroxyl group. |
| Loss of CH3OH (-32 Da) | m/z 213 / 215 (Low) | m/z 135 (Low) | m/z 213 / 215 (Low) | Confirms the methyl ester moiety. |
| Alpha-Cleavage (-60 Da) | m/z 185 / 187 (Moderate) | m/z 107 (High) | m/z 185 / 187 (High) | Crucial differentiator. Para-isomer stabilizes the cation via resonance, yielding higher abundance than the meta-isomer[2]. |
| Loss of HBr (-80/82 Da) | m/z 165 (Low) | N/A | m/z 165 (Low) | Absence of the 1:1 doublet confirms total loss of the halogen atom[3]. |
Conclusion & Analytical Best Practices
When analyzing (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate, the mass spectrometer acts as both a scale and a structural probe. The 1:1 isotopic doublet is your primary anchor for tracking the aromatic core through the fragmentation cascade.
Key Takeaway for Researchers: Do not rely solely on precursor mass matching when positional isomers are possible in your synthetic pathway. You must carefully calibrate your collision energy to monitor the relative abundance of the alpha-cleavage fragment ( m/z 185/187). A suppressed abundance of this ion relative to the water-loss peak strongly indicates the meta-substituted (3-bromo) architecture due to inductive destabilization, effectively distinguishing it from its para-substituted counterpart.
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. Rapid discrimination of enantiomers by ion mobility mass spectrometry and chemical theoretical calculation: Chiral mandelic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
Technical Application Note: Safety, PPE, and Operational Logistics for (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate
For researchers and drug development professionals, experimental reproducibility is inextricably linked to rigorous safety protocols. Handling chiral halogenated building blocks like (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate requires more than generic lab safety; it demands a mechanistic understanding of the compound's physical and chemical properties. This guide provides a self-validating operational workflow, ensuring both personnel safety and material integrity.
Chemical Hazard Profile & Mechanistic Causality
(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate (CAS: 1152170-60-9) is a specialized mandelic acid derivative. According to standardized safety data, it carries specific Global Harmonized System (GHS) hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).
The Causality of the Hazard: The presence of the bromine atom on the phenyl ring significantly increases the molecule's lipophilicity compared to non-halogenated analogs. This enhanced lipophilicity facilitates rapid partitioning into the stratum corneum (the outermost layer of skin), exacerbating its potential as a dermal irritant. Furthermore, the hydroxyacetate moiety can undergo hydrolysis in the presence of moisture (such as on mucous membranes or sweaty skin), leading to localized pH changes and subsequent irritation.
PPE Selection Matrix
Selecting Personal Protective Equipment (PPE) is not a static process; it must adapt to the physical state of the compound. While the pure solid powder poses inhalation and direct contact risks, dissolving the compound in organic solvents introduces the risk of solvent-mediated dermal penetration.
Table 1: Quantitative PPE Selection Matrix
| PPE Category | Pure Solid (Powder) Handling | Solution Handling (e.g., in DCM) | Mechanistic Justification |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | Viton or Butyl Rubber Gloves | Nitrile provides excellent barrier protection against dry powders. However, Dichloromethane (DCM) permeates standard nitrile in <10 minutes[1]. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Safety Goggles + Face Shield | H319 indicates serious eye irritation. A face shield prevents solvent splashes from bypassing goggles. |
| Body Protection | Standard Cotton Lab Coat | Flame-Resistant (FR) Lab Coat | Cotton prevents static powder accumulation. FR coats are required if flammable solvents are used during dissolution. |
| Respiratory | N95/P100 (if handled outside hood) | Fume Hood (No respirator needed) | Powders can aerosolize due to static. Solvents generate volatile organic compounds (VOCs). |
Operational Protocol: Step-by-Step Methodology
To ensure a self-validating system, every step in this protocol includes a verification check.
Phase 1: Pre-Handling Setup
-
Environmental Verification: Activate the chemical fume hood and verify the face velocity monitor reads between 80–120 feet per minute (fpm).
-
Validation Check: Hold a single tissue or Kimwipe near the bottom of the sash; it should be gently and consistently pulled inward.
-
-
PPE Donning: Inspect gloves for micro-tears by inflating them slightly before use. Don goggles before opening the primary chemical container.
Phase 2: Weighing and Transfer
-
Static Dissipation: Pass a zero-stat gun or anti-static brush over the weighing boat and the stainless-steel spatula.
-
Causality: Halogenated organic powders are highly prone to static buildup. Neutralizing the charge prevents the H302/H319 hazardous powder from erratically scattering onto the balance or the operator.
-
-
Mass Transfer: Carefully transfer the required mass of (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate. Close the primary container immediately to prevent ambient moisture from initiating slow hydrolysis of the ester.
Phase 3: Dissolution and Reaction Prep
-
Solvent Introduction: If dissolving the compound in a solvent like Dichloromethane (DCM), perform the addition via a graduated cylinder or syringe entirely within the fume hood.
-
Dynamic PPE Adjustment: If a drop of the DCM solution splashes onto your nitrile gloves, immediately stop the operation, remove the gloves, wash hands, and don a fresh pair.
-
Causality: The solvent acts as a carrier, rapidly transporting the dissolved brominated compound through the compromised nitrile barrier[1].
-
Spill Response & Halogenated Waste Disposal Plan
Because this compound contains a heavy halogen (Bromine), its disposal logistics are strictly regulated.
-
Spill Protocol: For a dry powder spill, do NOT sweep. Cover the powder with damp paper towels to prevent aerosolization, then carefully scoop the material into a hazardous waste container. Wash the area thoroughly with soap and water.
-
Waste Segregation: All residual compound, contaminated solvents, and soiled consumables must be placed in a clearly labeled Halogenated Organic Waste container.
-
Causality for Segregation: Mixing halogenated waste with non-halogenated waste (like acetone or amines) can trigger highly exothermic reactions. Furthermore, environmental regulations mandate that halogenated waste undergoes specialized high-temperature incineration to prevent the formation of toxic byproducts like dioxins.
Logical Workflow Diagram
The following decision tree illustrates the dynamic relationship between the compound's physical state and the required safety logistics.
Decision matrix for handling (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate based on physical state.
References
-
Title: methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate | 1152170-60-9 Safety Information Source: Sigma-Aldrich URL:
-
Title: Standard Operating Procedure: Safe Handling of Solvents - Nitrile Glove Breakthrough Time Source: BenchChem URL: 1
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
